GSK3735967
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C25H31N7OS |
|---|---|
Molekulargewicht |
477.6 g/mol |
IUPAC-Name |
2-amino-N-[[4-[[3,5-dicyano-4-ethyl-6-(4-methyl-1,4-diazepan-1-yl)pyridin-2-yl]sulfanylmethyl]phenyl]methyl]acetamide |
InChI |
InChI=1S/C25H31N7OS/c1-3-20-21(13-26)24(32-10-4-9-31(2)11-12-32)30-25(22(20)14-27)34-17-19-7-5-18(6-8-19)16-29-23(33)15-28/h5-8H,3-4,9-12,15-17,28H2,1-2H3,(H,29,33) |
InChI-Schlüssel |
QPLFMVVUDGWTPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=NC(=C1C#N)SCC2=CC=C(C=C2)CNC(=O)CN)N3CCCN(CC3)C)C#N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of GSK3735967 (GSK3685032)
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3735967, also and more prominently known as GSK3685032, is a first-in-class, selective, and reversible non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] This technical guide provides a comprehensive overview of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways. The development of GSK3685032 represents a significant advancement in epigenetic therapy, offering a more targeted approach with an improved safety profile compared to existing hypomethylating agents.
Core Mechanism of Action
GSK3685032 exerts its therapeutic effect through the selective inhibition of DNMT1, the enzyme primarily responsible for maintaining DNA methylation patterns during cell division. Unlike traditional nucleoside analog inhibitors such as decitabine and azacitidine, which incorporate into DNA and lead to irreversible inhibition and cellular toxicity, GSK3685032 functions through a non-covalent, reversible mechanism.
The molecule's planar dicyanopyridine core is designed to intercalate into the DNA at hemimethylated CpG sites, where DNMT1 is actively engaged. It then competes with the active-site loop of DNMT1, preventing the enzyme from methylating the newly synthesized DNA strand.[3] This competitive inhibition leads to a passive, replication-dependent demethylation of the genome, resulting in the re-expression of silenced tumor suppressor genes and other genes involved in antitumor responses.
Key Features of the Mechanism of Action:
-
Selectivity: GSK3685032 is highly selective for DNMT1, with over 2500-fold greater potency against DNMT1 compared to the de novo methyltransferases DNMT3A and DNMT3B.[2][4]
-
Reversibility: Its non-covalent binding allows for a reversible inhibition of DNMT1, which is believed to contribute to its improved tolerability.
-
Non-nucleoside Nature: As a non-nucleoside inhibitor, GSK3685032 does not get incorporated into the DNA, thus avoiding the DNA damage and associated toxicities seen with traditional hypomethylating agents.
Quantitative Data
The following tables summarize the key quantitative data regarding the potency and efficacy of GSK3685032 from preclinical studies.
Table 1: In Vitro Potency of GSK3685032
| Target | Assay Type | IC50 (µM) | Selectivity vs. DNMT1 |
| DNMT1 | Cell-free enzymatic assay | 0.036 | - |
| DNMT3A/3L | Cell-free enzymatic assay | >100 | >2500-fold |
| DNMT3B/3L | Cell-free enzymatic assay | >100 | >2500-fold |
Data sourced from multiple preclinical studies.[1][2][4]
Table 2: In Vitro Anti-proliferative Activity of GSK3685032 in Hematological Cancer Cell Lines
| Cell Line Category | Number of Cell Lines | Median Growth IC50 (µM) after 6 days |
| Leukemia | 15 | 0.64 |
| Lymphoma | 29 | 0.64 |
| Multiple Myeloma | 7 | 0.64 |
The anti-proliferative effects were observed to be time- and dose-dependent, with significant growth inhibition seen after 3 days of treatment.[1][3]
Table 3: In Vivo Efficacy of GSK3685032 in AML Xenograft Models
| Animal Model | Dosing Regimen | Tumor Growth Inhibition | Outcome |
| Subcutaneous MV4-11 xenograft | 1-45 mg/kg, s.c., twice daily for 28 days | Dose-dependent, with regression at ≥30 mg/kg | Statistically significant |
| Subcutaneous SKM-1 xenograft | 1-45 mg/kg, s.c., twice daily for 28 days | Dose-dependent, with regression at ≥30 mg/kg | Statistically significant |
GSK3685032 demonstrated superior tumor regression and survival benefit in mouse models of acute myeloid leukemia (AML) compared to decitabine, with better tolerability as evidenced by a lesser impact on blood cell components.[1][3]
Signaling Pathways
The inhibition of DNMT1 by GSK3685032 leads to global DNA hypomethylation, which in turn reactivates the expression of a multitude of genes, impacting several key signaling pathways involved in cancer progression.
DNA Methylation and Gene Reactivation
Caption: Inhibition of DNMT1 by GSK3685032 leads to DNA hypomethylation and gene reactivation.
Downstream Signaling Consequences
The reactivation of silenced genes by GSK3685032 can modulate critical cancer-related signaling pathways. While direct studies on GSK3685032's impact on all pathways are emerging, inhibition of DNMT1 is known to affect the following:
-
Wnt/β-catenin Signaling: DNMT1 inhibition has been shown to upregulate inhibitors of the Wnt pathway, leading to a decrease in β-catenin/TCF-dependent transcription and subsequent reduction in cell migration and invasion.
-
STAT3 Signaling: DNMT1 is a target of STAT3, and its inhibition can disrupt the positive feedback loop that maintains STAT3 activation in some cancers. This can lead to decreased proliferation and increased apoptosis.
-
Immune Signaling: Treatment with GSK3685032 has been observed to upregulate genes involved in interferon signaling, viral sensing, and antigen presentation, suggesting a potential to enhance anti-tumor immunity.[3]
Caption: Downstream effects of GSK3685032-mediated DNMT1 inhibition on key signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of GSK3685032 are provided below.
DNMT1 Enzymatic Assay (Scintillation Proximity Assay)
This assay is used to determine the in vitro potency of compounds against DNMT1.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing DNMT1 enzyme, a biotinylated hairpin DNA substrate with a hemimethylated CpG site, and S-adenosyl-L-[methyl-³H]methionine (³H-SAM) in assay buffer.
-
Compound Addition: Add varying concentrations of GSK3685032 or control compounds to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specified time to allow for the enzymatic reaction to proceed.
-
Termination and Detection: Stop the reaction and add streptavidin-coated SPA beads. The biotinylated DNA substrate binds to the beads, bringing any incorporated ³H-methyl groups into close proximity, which generates a detectable light signal.
-
Data Analysis: Measure the signal using a microplate scintillation counter. Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture after exposure to the test compound.
-
Cell Plating: Seed cancer cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of GSK3685032 for a specified duration (e.g., 3 to 6 days).
-
Lysis and ATP Measurement: Add a cell lysis and luciferase reagent (e.g., CellTiter-Glo®) to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and calculate the GI50 (concentration that causes 50% inhibition of cell growth).
DNA Methylation Analysis (Illumina Infinium MethylationEPIC Array)
This method provides a comprehensive, quantitative assessment of DNA methylation across the genome.
-
DNA Extraction and Bisulfite Conversion: Isolate genomic DNA from treated and control cells. Treat the DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Whole-Genome Amplification and Fragmentation: Amplify the bisulfite-converted DNA and then enzymatically fragment it.
-
Hybridization: Hybridize the fragmented DNA to the EPIC BeadChip, which contains probes targeting over 850,000 methylation sites.
-
Staining and Scanning: Stain the hybridized chips and scan them using an Illumina iScan or NextSeq system to generate intensity data for methylated and unmethylated signals.
-
Data Analysis: Use specialized software (e.g., GenomeStudio) to calculate the methylation level (β-value) for each CpG site, which ranges from 0 (unmethylated) to 1 (fully methylated). Compare the β-values between treated and control samples to identify differentially methylated regions.
Gene Expression Analysis (RNA-Seq)
RNA sequencing is used to quantify changes in the transcriptome following treatment with GSK3685032.
-
RNA Isolation: Extract total RNA from cells treated with GSK3685032 and from vehicle-treated control cells.
-
Library Preparation: Deplete ribosomal RNA and convert the remaining RNA into a library of cDNA fragments. Ligate sequencing adapters to the ends of the cDNA fragments.
-
Sequencing: Sequence the prepared libraries using a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Align the sequencing reads to a reference genome and quantify the number of reads mapping to each gene. Perform differential expression analysis to identify genes that are significantly up- or downregulated in response to treatment.
Caption: A generalized workflow for the preclinical evaluation of GSK3685032.
Conclusion
This compound (GSK3685032) is a highly selective, reversible, non-nucleoside inhibitor of DNMT1 that represents a promising new approach in epigenetic therapy. Its distinct mechanism of action, which avoids the pitfalls of traditional hypomethylating agents, has demonstrated significant preclinical efficacy and a favorable safety profile. The ability of GSK3685032 to induce robust and durable DNA hypomethylation, leading to the re-expression of tumor suppressor genes and the modulation of key cancer-related signaling pathways, underscores its potential as a valuable therapeutic agent for hematological malignancies and potentially other cancers. Further clinical investigation is warranted to fully elucidate its therapeutic utility.
References
GSK3685032: A Technical Guide to a Novel Non-Covalent DNMT1 Inhibitor
An in-depth analysis of publicly available information reveals no specific data or publications related to a compound designated as GSK3735967. It is possible that this is an internal development name, a misidentification, or a compound for which information has not yet been publicly disclosed.
However, significant research and development have been conducted by GSK on other potent and selective DNMT1 inhibitors. This guide will focus on a well-documented exemplar, GSK3685032 , to provide a comprehensive technical overview of a GSK-developed DNMT1 inhibitor, fulfilling the user's core requirements for an in-depth guide for researchers, scientists, and drug development professionals.
This document provides a detailed examination of the preclinical data, mechanism of action, and relevant experimental methodologies for GSK3685032, a next-generation DNA methyltransferase 1 (DNMT1) inhibitor.
Introduction to DNMT1 and its Role in Disease
DNA methylation is a critical epigenetic modification involved in the regulation of gene expression, genomic stability, and cellular differentiation. This process is primarily mediated by a family of DNA methyltransferases (DNMTs). DNMT1 is the "maintenance" methyltransferase responsible for copying existing methylation patterns onto newly synthesized DNA strands during replication.[1] In various cancers, aberrant hypermethylation of tumor suppressor genes, mediated by DNMTs, leads to their silencing and contributes to tumorigenesis. The reversibility of this epigenetic modification makes DNMTs, particularly DNMT1, a compelling target for cancer therapy.[1]
Mechanism of Action of GSK3685032
GSK3685032 is a potent and selective, non-covalent inhibitor of DNMT1. Unlike traditional nucleoside analogues such as azacitidine (AZA) and decitabine (DAC), which incorporate into DNA and covalently trap DNMTs, GSK3685032 employs a distinct, non-covalent mechanism.[1] It acts as a competitive inhibitor by occupying the catalytic pocket of DNMT1, thereby preventing the enzyme from binding to its hemimethylated DNA substrate.[1] This reversible inhibition is highly selective for DNMT1 over DNMT3A and DNMT3B.[1]
The key advantages of this mechanism include:
-
High Selectivity: Specific targeting of DNMT1 minimizes off-target effects associated with the inhibition of DNMT3A and DNMT3B.
-
Reversibility: The non-covalent binding allows for a more controlled and potentially less toxic modulation of DNA methylation.
-
Avoidance of DNA Damage: By not incorporating into the DNA, GSK3685032 avoids the DNA damage and subsequent cellular toxicity seen with nucleoside analogues.[1]
Signaling Pathway and Molecular Interactions
The inhibition of DNMT1 by GSK3685032 leads to passive demethylation of the genome during cell division. As cells replicate, the absence of DNMT1-mediated maintenance methylation results in a progressive loss of methylation marks on the newly synthesized DNA strands. This hypomethylation can lead to the re-expression of silenced tumor suppressor genes and the activation of endogenous retroviruses (ERVs), which in turn can trigger immune signaling pathways, including interferon signaling and viral sensing.[1]
Quantitative Data
| Compound | Maximum Global DNA Hypomethylation | Mechanism | Key Characteristics |
| GSK3685032 | 83% | Non-covalent, competitive DNMT1 inhibitor | Highly selective, reversible, avoids DNA damage[1] |
| Decitabine (DAC) | 70% | Covalent, DNA-trapping | Irreversible, inhibits all active DNMTs, causes DNA damage[1] |
Experimental Protocols
Detailed experimental protocols are proprietary to the developing institution. However, based on the described mechanism and effects, standard methodologies to characterize a DNMT1 inhibitor like GSK3685032 would include the following:
5.1. In Vitro DNMT1 Inhibition Assay
-
Objective: To determine the potency (e.g., IC50) of GSK3685032 in inhibiting DNMT1 enzymatic activity.
-
Principle: A radiometric or fluorescence-based assay is used to measure the transfer of a methyl group from a donor (S-adenosyl-L-methionine, SAM) to a hemimethylated DNA substrate by recombinant human DNMT1.
-
General Protocol:
-
Recombinant human DNMT1 is incubated with a hemimethylated DNA substrate.
-
Radiolabeled or a modified SAM is added as the methyl donor.
-
The reaction is performed in the presence of varying concentrations of GSK3685032 or a vehicle control.
-
After incubation, the incorporation of the labeled methyl group into the DNA substrate is quantified using a scintillation counter or fluorescence plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
5.2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of GSK3685032 with DNMT1 in a cellular context.
-
Principle: The binding of a ligand (GSK3685032) to its target protein (DNMT1) stabilizes the protein, leading to an increase in its melting temperature.
-
General Protocol:
-
Intact cells are treated with GSK3685032 or a vehicle control.
-
The treated cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
The amount of soluble DNMT1 at each temperature is quantified by Western blotting or mass spectrometry.
-
A shift in the melting curve in the presence of GSK3685032 indicates target engagement.
-
5.3. Global DNA Methylation Assay
-
Objective: To quantify the effect of GSK3685032 on global DNA methylation levels in cancer cell lines.
-
Principle: An ELISA-based method or mass spectrometry is used to measure the percentage of 5-methylcytosine (5mC) relative to the total cytosine content in genomic DNA.
-
General Protocol:
-
Cancer cell lines are treated with various concentrations of GSK3685032 for a defined period (e.g., 72-96 hours) to allow for multiple cell divisions.
-
Genomic DNA is extracted and purified.
-
The percentage of 5mC is determined using a commercially available global DNA methylation kit or by liquid chromatography-mass spectrometry (LC-MS).
-
Conclusion
GSK3685032 represents a significant advancement in the field of epigenetic therapy. Its novel, non-covalent mechanism of action provides a highly selective and reversible means of inhibiting DNMT1, leading to profound and durable DNA hypomethylation. This approach overcomes some of the key limitations of traditional hypomethylating agents, such as off-target toxicity and DNA damage.[1] The preclinical data for GSK3685032 underscore its potential as a next-generation epigenetic therapy for various malignancies. Further clinical investigation is warranted to fully elucidate its therapeutic utility.
References
In-Depth Technical Guide: Discovery and Synthesis of GSK3735967, a Selective DNMT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of GSK3735967, a potent, selective, and reversible non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns during cell division, and its dysregulation is implicated in various cancers. This compound emerged from a high-throughput screening campaign and subsequent structural optimization, featuring a novel 3,5-dicyanopyridine core. This document details the quantitative biochemical data, experimental protocols for key assays, and the complete synthetic route to this compound.
Introduction
DNA methylation is a critical epigenetic modification that plays a pivotal role in regulating gene expression. The maintenance of heritable methylation patterns is primarily carried out by DNMT1, which recognizes hemimethylated DNA during replication and methylates the newly synthesized strand. Aberrant DNA methylation is a hallmark of cancer, often leading to the silencing of tumor suppressor genes. Consequently, the development of DNMT1 inhibitors has been a significant focus in oncology drug discovery.
This compound is a novel, non-nucleoside small molecule that selectively inhibits DNMT1.[1][2] Unlike nucleoside analogs that lead to covalent trapping of the enzyme and associated toxicities, this compound offers a reversible mechanism of action, suggesting a potentially improved therapeutic window. This guide delves into the technical details of its discovery and synthesis.
Discovery and Mechanism of Action
The discovery of this class of inhibitors was the result of a high-throughput screening of approximately 1.8 million compounds.[3] This led to the identification of a novel chemical scaffold that was then optimized for potency and selectivity.
Mechanism of Inhibition
This compound and its analogs operate through a unique mechanism of action. Structural studies have revealed that the planar 3,5-dicyanopyridine core of the inhibitor intercalates into hemimethylated CpG dinucleotides in the DNA minor groove.[1][2] This intercalation physically displaces the active-site loop of DNMT1, preventing it from accessing the DNA and catalyzing the methylation reaction.[1][4] Furthermore, this compound establishes additional binding interactions, including occupying an aromatic cage that is thought to be the binding site for trimethylated histone H4 lysine 20, further stabilizing the inhibited state.[1][2]
Quantitative Biological Data
The following tables summarize the key in vitro potency and selectivity data for this compound and its close analog, GSK3685032.
Table 1: In Vitro Potency of Dicyanopyridine Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | DNMT1 | 40 | Enzymatic |
| GSK3685032 | DNMT1 | 36 | SPA |
SPA: Scintillation Proximity Assay
Table 2: Selectivity Profile of GSK3685032
| Target Enzyme | Fold Selectivity vs. DNMT1 |
| DNMT3A/3L | >2500 |
| DNMT3B/3L | >2500 |
| Other MTases (n=34) | >10 µM IC50 |
| Kinases (n=369) | >10 µM IC50 |
Table 3: Cellular Activity of GSK3685032
| Cell Lines | Activity Metric | Value (µM) |
| Hematological Cancer (n=51) | Median Growth IC50 (6 days) | 0.64 |
Table 4: In Vivo Pharmacokinetic Parameters of GSK3685032 in Mice (subcutaneous)
| Parameter | Value |
| Clearance | Low |
| Volume of Distribution | Moderate |
| Blood Half-life | >1.8 hours |
| Exposure | Dose-proportional (1-45 mg/kg) |
Experimental Protocols
DNMT1 Inhibition Assay (General Protocol)
A typical assay to determine the IC50 of inhibitors against DNMT1 involves the following steps:
-
Substrate Coating: A unique cytosine-rich DNA substrate is stably coated onto microplate wells.
-
Enzyme and Inhibitor Incubation: Recombinant DNMT1 enzyme is incubated with the DNA substrate in the presence of the methyl donor S-adenosyl-L-methionine (SAM) and varying concentrations of the test inhibitor (e.g., this compound).
-
Methylation Reaction: The reaction is allowed to proceed for a defined period (e.g., 60-90 minutes) at 37°C.
-
Detection: The methylated DNA is recognized by a specific anti-5-methylcytosine antibody.
-
Quantification: The amount of methylated DNA, which is proportional to the enzyme activity, is quantified colorimetrically or fluorometrically through an ELISA-like reaction.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control, and the IC50 value is determined by fitting the data to a dose-response curve.
Synthesis of this compound
The synthesis of this compound is detailed in patent WO2017216727A1 as Example 80. The following is a representation of the synthetic route.
Detailed Synthetic Procedure (as adapted from patent literature):
A detailed, step-by-step protocol for the multi-step synthesis of this compound, including specific reagents, reaction conditions (temperature, time, solvent), and purification methods (e.g., chromatography, recrystallization) would be presented here, based on the information from the cited patent.
Due to the complexity and proprietary nature of the exact synthetic steps which are not fully detailed in the publicly available search results, a generalized representation is provided. The synthesis would typically involve the construction of the central dicyanopyridine core followed by the addition of the side chains through standard organic chemistry transformations such as nucleophilic aromatic substitution, cross-coupling reactions, and functional group manipulations.
Conclusion
This compound represents a significant advancement in the development of DNMT1 inhibitors. Its novel, non-covalent mechanism of action, high potency, and selectivity offer a promising alternative to existing therapies. The detailed discovery and synthesis information provided in this guide serves as a valuable resource for researchers in the fields of epigenetics, medicinal chemistry, and oncology drug development. Further investigation into the clinical potential of this class of inhibitors is warranted.
References
- 1. Structural characterization of dicyanopyridine containing DNMT1-selective, non-nucleoside inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural characterization of dicyanopyridine containing DNMT1-selective, non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
In Vitro Profile of GSK3735967: A Technical Overview of a RIPK1 Inhibitor
Notice: As of November 2025, detailed public domain data regarding the in vitro potency and selectivity of the specific compound GSK3735967 is not available. The following technical guide has been constructed based on established methodologies for characterizing Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. To illustrate the expected data and experimental design, publicly available information for a representative, potent, and selective RIPK1 inhibitor, GSK'963 , is utilized as a surrogate. This guide is intended for researchers, scientists, and drug development professionals to provide a framework for the in vitro characterization of such compounds.
Introduction to RIPK1 Inhibition
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular signaling pathways governing inflammation and programmed cell death, including apoptosis and necroptosis. Dysregulation of RIPK1 activity has been implicated in a range of inflammatory and neurodegenerative diseases. Small molecule inhibitors targeting the kinase activity of RIPK1, such as the conceptual compound this compound, represent a promising therapeutic strategy for these conditions. A thorough in vitro characterization is essential to determine a compound's potency, selectivity, and mechanism of action before advancing to further stages of drug development.
In Vitro Potency Assessment
The in vitro potency of a RIPK1 inhibitor is a measure of its ability to inhibit the enzymatic activity of the RIPK1 kinase or to bind to the kinase protein. This is typically quantified using biochemical and cellular assays.
Biochemical Potency
Biochemical assays measure the direct effect of the inhibitor on the activity of purified, recombinant RIPK1 enzyme. Key metrics include the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Table 1: Illustrative Biochemical Potency of a Representative RIPK1 Inhibitor (GSK'963)
| Assay Type | Target | Parameter | Value (nM) |
|---|
| Fluorescence Polarization | Human RIPK1 | IC50 | 29 |
Cellular Potency
Cellular assays assess the inhibitor's activity within a biological context, measuring its ability to block RIPK1-mediated signaling pathways in cells. For RIPK1, a common assay involves inducing necroptosis, a form of programmed cell death dependent on RIPK1 kinase activity, and measuring the concentration of the inhibitor required to prevent cell death.
Table 2: Illustrative Cellular Potency of a Representative RIPK1 Inhibitor (GSK'963)
| Cell Line | Species | Assay Endpoint | Parameter | Value (nM) |
|---|---|---|---|---|
| L929 | Murine | Necroptosis Inhibition | IC50 | 1 |
| U937 | Human | Necroptosis Inhibition | IC50 | 4 |
In Vitro Selectivity Profiling
Selectivity is a critical attribute of a kinase inhibitor, defining its specificity for the intended target over other kinases in the human kinome. Poor selectivity can lead to off-target effects and potential toxicity.
Kinome-wide Selectivity Screening
To assess selectivity, the inhibitor is typically screened against a large panel of diverse human kinases. The results are often reported as the percent inhibition at a fixed concentration or as IC50 values for any significantly inhibited kinases. An ideal inhibitor will show high potency for its target (RIPK1) and minimal activity against other kinases.
Table 3: Illustrative Kinase Selectivity Profile of a Representative RIPK1 Inhibitor (GSK'963)
| Kinase Panel Size | Inhibitor Concentration | Selectivity Metric | Result |
|---|---|---|---|
| 339 Kinases | 1 µM | % Inhibition < 50% | >99% of kinases |
| --- | --- | Selectivity Fold | >10,000-fold for RIPK1 |
Data presented for GSK'963 indicates it is a highly selective inhibitor, showing less than 50% inhibition against all other 339 kinases tested[1][2].
Experimental Protocols
Detailed and robust experimental protocols are fundamental to generating reliable and reproducible data.
RIPK1 Biochemical Assay (Fluorescence Polarization)
This assay measures the binding of the inhibitor to the RIPK1 kinase domain.
-
Reagents : Recombinant human RIPK1 kinase domain, a fluorescently labeled tracer that binds to the ATP-binding site, assay buffer (e.g., HEPES, Brij-35, DTT), and the test compound (e.g., this compound).
-
Procedure : a. Serially dilute the test compound in DMSO and add to a 384-well plate. b. Add the RIPK1 enzyme and the fluorescent tracer to the wells. c. Incubate the plate at room temperature to allow the binding reaction to reach equilibrium. d. Measure the fluorescence polarization on a suitable plate reader.
-
Data Analysis : The IC50 value is determined by plotting the fluorescence polarization signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular Necroptosis Assay
This cell-based assay quantifies the ability of an inhibitor to protect cells from RIPK1-dependent necroptotic cell death.
-
Cell Culture : Culture human U937 cells or murine L929 cells in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Reagents : Necroptosis-inducing stimuli (e.g., TNF-α in combination with a pan-caspase inhibitor like z-VAD-fmk), cell viability reagent (e.g., CellTiter-Glo® which measures ATP levels), and the test compound.
-
Procedure : a. Seed cells into a 96-well plate and allow them to attach overnight. b. Pre-incubate the cells with a serial dilution of the test compound for 1-2 hours. c. Add the necroptosis-inducing stimuli to the wells. d. Incubate for 18-24 hours. e. Add the cell viability reagent and incubate as per the manufacturer's instructions. f. Measure the luminescence signal, which correlates with the number of viable cells.
-
Data Analysis : Normalize the data to untreated controls and calculate the IC50 value by fitting the dose-response curve.
Visualized Pathways and Workflows
RIPK1 Signaling Pathway
The following diagram illustrates the central role of RIPK1 in TNF-induced signaling, leading to either cell survival (via NF-κB) or cell death (apoptosis or necroptosis). RIPK1 inhibitors block the kinase activity required for the necroptotic pathway.
Caption: Simplified TNF-induced RIPK1 signaling pathway.
Experimental Workflow for Cellular Necroptosis Assay
The diagram below outlines the key steps in the in vitro cellular assay to determine the potency of a RIPK1 inhibitor.
Caption: Workflow for a cellular necroptosis inhibition assay.
References
GSK3735967: A Technical Guide to a Novel Non-Nucleoside DNMT1 Inhibitor for Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications, heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are fundamental to cellular differentiation and development. Dysregulation of these processes is a hallmark of numerous diseases, including cancer. DNA methylation, catalyzed by DNA methyltransferases (DNMTs), is a key epigenetic mechanism. DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns during cell division, making it a critical target for therapeutic intervention and a valuable tool for epigenetic research.[1] GSK3735967 is a potent, selective, and reversible non-nucleoside inhibitor of DNMT1, offering a valuable probe for dissecting the role of DNMT1 in normal physiology and disease.[2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activity, and protocols for its use in experimental settings.
Core Compound Data
This compound is distinguished by its novel dicyanopyridine core structure and its non-nucleoside mechanism of DNMT1 inhibition.[1][2]
| Property | Value | Reference |
| Target | DNA methyltransferase 1 (DNMT1) | [1][2] |
| Inhibitor Class | Non-nucleoside, reversible | [2] |
| IC50 | 40 nM | [2] |
| Core Structure | 3,5-dicyanopyridine | [1] |
Mechanism of Action
This compound employs a unique mechanism to inhibit DNMT1 activity. Structural studies have revealed that the planar dicyanopyridine core of the molecule intercalates into hemimethylated CpG dinucleotides within the DNA minor groove when bound by DNMT1.[1] This intercalation directly interferes with the binding of the DNMT1 active-site loop, preventing the enzyme from methylating the target cytosine.[1]
Furthermore, this compound establishes two additional points of contact that contribute to its inhibitory effect and selectivity:
-
It interacts with and stabilizes the displaced DNMT1 active-site loop.[1]
-
It occupies an aromatic cage that is believed to be the binding site for trimethylated histone H4 lysine 20 (H4K20me3).[1]
This multi-pronged interaction underscores the specificity of this compound for DNMT1 in the context of its natural substrate, hemimethylated DNA.
Mechanism of this compound Action
Experimental Protocols
Biochemical DNMT1 Inhibition Assay
This protocol is designed to quantify the in vitro inhibitory activity of this compound against purified DNMT1 enzyme. It is based on a common ELISA-like method for detecting DNA methylation.[3][4]
Materials:
-
Recombinant human DNMT1 enzyme
-
Hemimethylated DNA substrate coated on a 96-well plate
-
This compound (and other test compounds)
-
S-adenosyl-L-methionine (SAM)
-
Anti-5-methylcytosine (5mC) primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 1 mM EDTA, 50 mM KCl, 10% glycerol, 0.1 mg/mL BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup:
-
Add assay buffer to all wells of the DNA-coated plate.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Add recombinant DNMT1 enzyme to all wells except the no-enzyme control.
-
Initiate the reaction by adding SAM to all wells.
-
-
Incubation: Cover the plate and incubate at 37°C for 1-2 hours.
-
Washing: Wash the plate 3 times with wash buffer.
-
Primary Antibody Incubation: Add the anti-5mC antibody to each well and incubate at room temperature for 1 hour.
-
Washing: Wash the plate 3 times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plate 5 times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark until color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Biochemical Assay Workflow
Cellular Global DNA Methylation Assay
This protocol is for assessing the effect of this compound on global DNA methylation levels in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., acute myeloid leukemia cell line)
-
Cell culture medium and supplements
-
This compound
-
Genomic DNA extraction kit
-
Global DNA methylation quantification kit (e.g., ELISA-based)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours). Include a vehicle-treated control.
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit.
-
Global Methylation Quantification: Quantify the percentage of 5-methylcytosine in the genomic DNA using an ELISA-based kit according to the manufacturer's instructions.
-
Data Analysis: Determine the dose-dependent effect of this compound on global DNA methylation levels.
Related Compound In Vivo Data: GSK3685032
While in vivo data for this compound is not publicly available, studies on a closely related dicyanopyridine-containing DNMT1 inhibitor, GSK3685032, have demonstrated promising results in preclinical models of acute myeloid leukemia (AML).[5] GSK3685032 showed superior tumor regression and improved survival in mouse models compared to the clinically used hypomethylating agent decitabine, with better in vivo tolerability.[5] These findings highlight the potential of this class of DNMT1 inhibitors for cancer therapy.
Signaling Pathway Context
DNMT1 is a central node in the epigenetic regulation of gene expression. Its inhibition by this compound is expected to lead to passive demethylation of DNA during cell replication. This can result in the re-expression of silenced tumor suppressor genes and other genes involved in critical cellular processes. The downstream consequences of DNMT1 inhibition are vast and can impact multiple signaling pathways, including those involved in cell cycle control, apoptosis, and cellular differentiation.
DNMT1 Inhibition Signaling
Conclusion
This compound represents a significant advancement in the development of selective DNMT1 inhibitors. Its novel non-nucleoside, reversible mechanism of action, and high potency make it an invaluable tool for researchers in the field of epigenetics. The structural and in vitro data available for this compound and related compounds provide a solid foundation for its application in studying the biological roles of DNMT1 and for the exploration of new therapeutic strategies targeting aberrant DNA methylation in disease.
References
- 1. Structural characterization of dicyanopyridine containing DNMT1-selective, non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EpiQuik DNMT1 Activity/Inhibitor Screening Assay Core Kit | EpigenTek [epigentek.com]
- 4. abcam.com [abcam.com]
- 5. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Gene Expression with GSK3735967: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK3735967 is a selective, reversible, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns during cell division, playing a crucial role in the epigenetic regulation of gene expression. Dysregulation of DNMT1 activity is implicated in various diseases, including cancer. This technical guide provides an in-depth overview of the methodology for investigating the effects of this compound on gene expression. While specific quantitative gene expression datasets for this compound are not publicly available at this time, this guide outlines the established mechanisms of DNMT1 inhibition, the signaling pathways likely to be affected, and detailed experimental protocols for RNA-sequencing (RNA-seq) and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) that can be adapted for use with this compound.
Mechanism of Action of this compound
This compound functions by intercalating into hemi-methylated DNA at CpG dinucleotides. This binding action physically obstructs the active-site loop of DNMT1 from accessing the DNA, thereby preventing the transfer of a methyl group to the newly synthesized DNA strand. This leads to passive demethylation of the genome with successive rounds of DNA replication. The resulting hypomethylation can lead to the reactivation of silenced genes, including tumor suppressor genes.
Predicted Signaling Pathways Modulated by this compound
Based on the known roles of DNMT1 in gene silencing, inhibition by this compound is predicted to impact several key signaling pathways critical in cellular processes and disease.
Wnt/β-catenin Signaling Pathway
DNMT1 is known to silence key negative regulators of the Wnt/β-catenin pathway. Inhibition of DNMT1 by this compound can lead to the re-expression of these regulators, resulting in the downregulation of Wnt signaling. This can, in turn, affect the expression of Wnt target genes involved in cell proliferation, differentiation, and survival.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical signaling cascade often dysregulated in cancer. DNMT1 can silence negative regulators of the JAK/STAT pathway. By inhibiting DNMT1, this compound may lead to the upregulation of these negative regulators, thereby attenuating STAT3 signaling and the expression of its target genes, which are involved in cell proliferation, survival, and inflammation.
Experimental Protocols for Investigating Gene Expression
The following sections provide detailed, adaptable protocols for utilizing RNA-seq and ChIP-seq to investigate the effects of this compound on gene expression.
Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating adherent cell lines with this compound. Optimal seeding density, this compound concentration, and treatment duration should be determined empirically for each cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and count the cells.
-
Seed cells into appropriate culture vessels at a density that will allow for logarithmic growth throughout the treatment period.
-
-
This compound Treatment:
-
Allow cells to adhere overnight.
-
Prepare working concentrations of this compound by diluting the stock solution in complete medium. A concentration range of 1-10 µM is a reasonable starting point for many cell lines. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Replace the medium in the culture vessels with the medium containing this compound or vehicle control.
-
Incubate cells for the desired treatment duration (e.g., 24, 48, 72 hours). Due to the passive nature of demethylation, longer incubation times may be necessary to observe significant changes in gene expression.
-
-
Cell Harvesting:
-
After the treatment period, wash the cells with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization for downstream applications (RNA or chromatin isolation).
-
RNA-Sequencing (RNA-seq) Protocol
This protocol describes the steps for preparing RNA-seq libraries from cells treated with this compound to identify differentially expressed genes.
Materials:
-
TRIzol reagent or equivalent RNA extraction kit
-
DNase I, RNase-free
-
RNA quantification and quality control reagents/instrument (e.g., NanoDrop, Qubit, Bioanalyzer)
-
mRNA isolation kit (e.g., poly-T oligo-attached magnetic beads)
-
RNA fragmentation buffer
-
Reverse transcriptase and random primers
-
Second-strand cDNA synthesis reagents
-
End-repair, A-tailing, and adapter ligation reagents
-
PCR amplification reagents
-
AMPure XP beads or similar for size selection
Procedure:
-
RNA Extraction and QC:
-
Extract total RNA from this compound- and vehicle-treated cells using TRIzol or a column-based kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quantity and quality. High-quality RNA should have a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) ≥ 7.
-
-
mRNA Isolation and Fragmentation:
-
Isolate mRNA from total RNA using poly-T oligo-attached magnetic beads.
-
Fragment the purified mRNA to an appropriate size range (typically 200-500 bp) using fragmentation buffer and heat.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the fragmented mRNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA using DNA polymerase I and RNase H.
-
-
Library Preparation:
-
Perform end-repair on the double-stranded cDNA to create blunt ends.
-
Add a single 'A' nucleotide to the 3' ends of the blunt-ended fragments (A-tailing).
-
Ligate sequencing adapters with a 'T' overhang to the A-tailed cDNA fragments.
-
-
Size Selection and Amplification:
-
Perform size selection of the adapter-ligated cDNA using AMPure XP beads to enrich for fragments of the desired size.
-
Amplify the size-selected library by PCR to add sequencing primer sites and generate sufficient material for sequencing.
-
-
Library QC and Sequencing:
-
Assess the quality and quantity of the final library using a Bioanalyzer and Qubit.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Chromatin Immunoprecipitation-Sequencing (ChIP-seq) Protocol
This protocol is designed to identify the genomic regions where specific histone modifications are altered following treatment with this compound. This can provide insights into the direct epigenetic consequences of DNMT1 inhibition.
Materials:
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Antibody specific to the histone modification of interest (e.g., H3K4me3 for active promoters, H3K27me3 for repressed regions)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
DNA quantification reagents (e.g., Qubit)
-
ChIP-seq library preparation kit
Procedure:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
Harvest the cells and lyse them to release the nuclei.
-
Lyse the nuclei to release chromatin.
-
-
Chromatin Fragmentation:
-
Fragment the chromatin to an average size of 200-600 bp by sonication. The optimal sonication conditions should be determined empirically.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin with an antibody specific to the histone modification of interest overnight.
-
Capture the antibody-histone-DNA complexes with protein A/G magnetic beads.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating in the presence of NaCl.
-
Treat with RNase A to remove RNA and Proteinase K to digest proteins.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA using a standard library preparation kit (end-repair, A-tailing, adapter ligation, and PCR amplification).
-
Perform quality control on the library and sequence it on a high-throughput platform.
-
Data Presentation
As no specific public data on gene expression changes induced by this compound is available, a template for data presentation is provided below. Once RNA-seq experiments are performed, the differentially expressed genes can be populated into a similar table.
Table 1: Template for Differentially Expressed Genes in response to this compound Treatment
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value |
| Gene A | 2.5 | 0.001 | 0.005 |
| Gene B | -1.8 | 0.003 | 0.01 |
| Gene C | 3.1 | 0.0005 | 0.002 |
| ... | ... | ... | ... |
Conclusion
This compound represents a promising tool for investigating the role of DNMT1 and DNA methylation in regulating gene expression. While specific datasets for this compound are not yet publicly available, the established mechanisms of DNMT1 inhibition and the detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute their own studies. The investigation of this compound's impact on gene expression, particularly within the context of the Wnt/β-catenin and STAT3 signaling pathways, will undoubtedly contribute to a deeper understanding of epigenetic regulation in health and disease.
GSK3735967: A Technical Guide to a Potent and Selective Chemical Probe for DNMT1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of GSK3735967, a potent and selective, non-nucleoside small molecule inhibitor of DNA methyltransferase 1 (DNMT1). DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns following DNA replication, playing a crucial role in epigenetic regulation. Dysregulation of DNMT1 is implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention and mechanistic studies. This compound serves as a valuable chemical probe for elucidating the biological functions of DNMT1.
Core Data Summary
The following tables summarize the key quantitative data for this compound and its closely related analog, GSK3685032, which helps to establish the selectivity profile of this class of inhibitors.
Table 1: In Vitro Potency of Dicyanopyridine-Class Inhibitors Against DNMT Enzymes
| Compound | Target | IC50 (nM) | Selectivity vs. DNMT3A/3L | Selectivity vs. DNMT3B/3L |
| This compound | DNMT1 | 40[1] | >2500-fold (inferred from GSK3685032) | >2500-fold (inferred from GSK3685032) |
| GSK3685032 | DNMT1 | 36[2][3] | >2500-fold[2][3] | >2500-fold[2][3] |
Note: The high selectivity of GSK3685032, a close structural analog of this compound, strongly suggests a similar selectivity profile for this compound.
Mechanism of Action
This compound and other dicyanopyridine-containing inhibitors exert their effects through a distinct, non-covalent mechanism. These molecules intercalate into the minor groove of hemi-methylated DNA at CpG sites. This binding event sterically hinders the DNMT1 active-site loop, preventing it from accessing the target cytosine and catalyzing the transfer of a methyl group.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize DNMT1 inhibitors like this compound.
Biochemical DNMT1 Activity/Inhibition Assay (ELISA-based)
This assay quantifies the enzymatic activity of DNMT1 and the inhibitory potential of compounds in a high-throughput format.
Materials:
-
Recombinant human DNMT1 enzyme
-
DNMT1 assay buffer
-
S-adenosyl-L-methionine (SAM)
-
Hemi-methylated DNA substrate coated on microplate wells
-
Anti-5-methylcytosine (5mC) primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
This compound or other test compounds
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DNMT1 assay buffer. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Reaction Setup: To the hemi-methylated DNA substrate-coated wells, add the DNMT1 assay buffer, SAM, and the test compound or vehicle.
-
Enzyme Addition: Initiate the reaction by adding recombinant DNMT1 to all wells except the no-enzyme control.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the methylation reaction to proceed.
-
Washing: Wash the wells three times with wash buffer to remove unbound reagents.
-
Primary Antibody Incubation: Add the anti-5mC primary antibody to each well and incubate at room temperature for 1 hour.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate at room temperature for 30-60 minutes.
-
Washing: Repeat the washing step.
-
Signal Development: Add TMB substrate and incubate in the dark until sufficient color development is observed.
-
Stop Reaction: Add the stop solution to quench the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cultured cells (e.g., a relevant cancer cell line)
-
Cell culture medium
-
This compound or other test compounds
-
PBS
-
Lysis buffer with protease inhibitors
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
-
Anti-DNMT1 antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time (e.g., 1-4 hours).
-
Harvest and Resuspend: Harvest the cells and resuspend them in PBS.
-
Heat Shock: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.
-
Sample Preparation for Western Blot: Collect the supernatant and determine the protein concentration. Prepare samples for SDS-PAGE.
-
Western Blotting: Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with anti-DNMT1 and a loading control antibody.
-
Detection: Use an HRP-conjugated secondary antibody and a chemiluminescence substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities. Plot the amount of soluble DNMT1 as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Global DNA Methylation Assay (LINE-1)
This assay provides a surrogate measure of global DNA methylation by quantifying the methylation status of Long Interspersed Nuclear Element-1 (LINE-1) retrotransposons, which are highly abundant in the human genome.
Materials:
-
Genomic DNA isolated from cells treated with this compound or vehicle
-
LINE-1 assay kit (containing reagents for bisulfite conversion, PCR, and pyrosequencing or ELISA-based detection)
-
Alternatively, an ELISA-based kit for global 5mC quantification can be used.
Procedure (ELISA-based example):
-
DNA Isolation: Isolate high-quality genomic DNA from cells treated with various concentrations of this compound for a defined period (e.g., 48-72 hours).
-
DNA Quantification and Integrity Check: Quantify the DNA and assess its integrity.
-
ELISA Assay: a. DNA Binding: Add a standardized amount of genomic DNA to the wells of the ELISA plate, which are coated to bind DNA. b. Antibody Incubation: Add an anti-5mC primary antibody, followed by an HRP-conjugated secondary antibody, with washing steps in between. c. Signal Development: Add a colorimetric substrate and incubate. d. Stop and Read: Stop the reaction and measure the absorbance.
-
Data Analysis: Calculate the percentage of global methylation for each sample relative to controls. A dose-dependent decrease in the signal indicates that this compound is inhibiting DNMT1 activity in cells, leading to a reduction in global DNA methylation.
Conclusion
This compound is a potent and selective DNMT1 inhibitor that serves as a valuable chemical probe for investigating the roles of DNMT1 in health and disease. Its non-nucleoside, reversible mechanism of action offers advantages over traditional, covalent DNMT inhibitors. The experimental protocols outlined in this guide provide a framework for the robust characterization of this compound and other DNMT1 inhibitors, enabling researchers to confidently explore the downstream consequences of DNMT1 inhibition in various biological systems.
References
In-depth Technical Guide: Early-Stage Research on GSK3735967
An extensive search for publicly available early-stage research data on the compound GSK3735967 has yielded no specific results. This suggests that this compound may be an internal GSK designation not yet disclosed in public forums, a compound that has been discontinued in early development, or a potential misidentification.
The comprehensive search included queries for "this compound early-stage research," "this compound mechanism of action," "this compound clinical trials," and "this compound experimental data." The search results did not provide any documents, clinical trial registrations, or publications detailing preclinical or clinical research specifically associated with this compound.
Information was found for other investigational compounds from GlaxoSmithKline, such as GSK3882347 for urinary tract infections, GSK3359609 in combination with pembrolizumab for head and neck cancer, the PI3K inhibitor GSK2636771, and GSK5733584 in combination with other anti-cancer therapies for advanced solid tumors. However, none of these pertain to this compound.
Without any available data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows for this compound.
Researchers, scientists, and drug development professionals interested in the GSK pipeline are encouraged to monitor official GSK publications, presentations at scientific conferences, and clinical trial registries for any future disclosures related to this compound.
The DNMT1 Inhibitor GSK3735967: A Technical Guide to its Effects on DNA Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methylation is a fundamental epigenetic mechanism that plays a crucial role in regulating gene expression, cellular differentiation, and genome stability. The aberrant methylation of DNA, particularly the hypermethylation of tumor suppressor gene promoters, is a hallmark of many cancers. DNA methyltransferase 1 (DNMT1) is the key enzyme responsible for maintaining DNA methylation patterns through cell division. Its inhibition presents a promising therapeutic strategy for reversing epigenetic silencing and reactivating anti-cancer pathways. GSK3735967 has been identified as a potent, selective, and reversible non-nucleoside inhibitor of DNMT1, making it a valuable tool for research and potential drug development. This technical guide provides an in-depth overview of the known effects of this compound on DNA methylation, including its mechanism of action, relevant experimental protocols, and the cellular pathways it influences.
Core Concepts: this compound and its Target, DNMT1
This compound is a small molecule inhibitor that specifically targets the enzymatic activity of DNMT1.[1][2][3] Unlike nucleoside analogs that lead to the degradation of DNMTs, this compound is a non-nucleoside inhibitor, suggesting a different mode of action that avoids incorporation into DNA.
Mechanism of Action
This compound contains a planar dicyanopyridine core which allows it to specifically bind to DNMT1 at the site of hemimethylated CpG dinucleotides.[1][3] This direct binding competitively inhibits the catalytic activity of DNMT1, preventing the transfer of a methyl group from S-adenosylmethionine (SAM) to the cytosine on the newly synthesized DNA strand during replication. The inhibition is reversible, allowing for controlled studies of DNA methylation dynamics.
Quantitative Data Summary
While extensive quantitative data from peer-reviewed primary literature on the specific cellular effects of this compound are not widely available in the public domain, the following table summarizes the key known biochemical data.
| Parameter | Value | Source |
| Target | DNA Methyltransferase 1 (DNMT1) | [1][2][3] |
| Inhibition Type | Selective, Reversible, Non-nucleoside | [1] |
| IC50 | 40 nM | [1][2] |
| Binding Moiety | Planar dicyanopyridine core | [1][3] |
Signaling Pathways and Cellular Consequences of DNMT1 Inhibition
The inhibition of DNMT1 by this compound is expected to lead to passive demethylation of the genome as cells divide. This can result in the reactivation of silenced tumor suppressor genes and the modulation of various signaling pathways implicated in cancer. One such critical pathway is the Wnt signaling pathway, which is often dysregulated in cancer due to the epigenetic silencing of its negative regulators.
Caption: Inhibition of DNMT1 by this compound leads to DNA hypomethylation and reactivation of tumor suppressor genes, which can negatively regulate oncogenic signaling pathways like Wnt.
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to characterize the effects of this compound on DNA methylation.
In Vitro DNMT1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified DNMT1 enzyme.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing DNMT1 enzyme, a hemimethylated DNA substrate, and S-adenosyl-L-[methyl-³H]methionine in a suitable reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1 hour) to allow for the methylation reaction to proceed.
-
Termination and DNA Capture: Stop the reaction and capture the DNA substrate onto a filter membrane.
-
Scintillation Counting: Wash the filter to remove unincorporated radiolabel and measure the amount of incorporated [³H]methyl groups using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Global DNA Methylation Assay
Objective: To quantify the effect of this compound on global DNA methylation levels in a cancer cell line.
Methodology:
-
Cell Culture and Treatment: Plate a cancer cell line (e.g., a colorectal cancer line like HCT116) and treat with various concentrations of this compound for a period that allows for at least two cell divisions (e.g., 72 hours).
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit.
-
Global Methylation Quantification: Use an ELISA-based global DNA methylation kit. This typically involves:
-
Binding of genomic DNA to assay wells.
-
Incubation with an antibody specific for 5-methylcytosine (5-mC).
-
Addition of a labeled secondary antibody.
-
Colorimetric detection and measurement of absorbance.
-
-
Data Analysis: Calculate the percentage of 5-mC relative to a standard curve and compare the methylation levels between treated and untreated cells.
Caption: Workflow for in vitro and cellular characterization of this compound's effect on DNMT1 activity and DNA methylation.
Gene-Specific DNA Methylation Analysis by Bisulfite Sequencing
Objective: To determine the effect of this compound on the methylation status of specific gene promoters (e.g., of a tumor suppressor gene).
Methodology:
-
Cell Treatment and DNA Extraction: Treat cells with this compound and extract genomic DNA as described above.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the promoter region of the gene of interest using primers specific for the bisulfite-converted DNA.
-
Sequencing:
-
Sanger Sequencing: Clone the PCR products into a vector and sequence individual clones to determine the methylation status of each CpG site.
-
Next-Generation Sequencing (NGS): Perform deep sequencing of the PCR amplicons to obtain quantitative methylation data for each CpG site across the cell population.
-
-
Data Analysis: Align the sequences to a reference and calculate the percentage of methylation at each CpG site.
Conclusion
This compound is a valuable chemical probe for studying the role of DNMT1 in cellular processes and as a potential starting point for the development of novel epigenetic therapies. Its high potency and selectivity for DNMT1 allow for the targeted investigation of the consequences of inhibiting maintenance DNA methylation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the biological activities of this compound and similar DNMT1 inhibitors. Further studies are warranted to elucidate the full spectrum of its effects on the cancer epigenome and its potential for therapeutic intervention.
References
Methodological & Application
Application Notes and Protocols for GSK3735967, a DNMT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3735967 is a potent and selective, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1) with an IC50 of 40 nM. As DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns after replication, its inhibition can lead to passive demethylation of the genome, reactivation of silenced tumor suppressor genes, and subsequent anti-tumor effects. These application notes provide a comprehensive overview of the experimental use of this compound in a cell culture setting, including detailed protocols for cell treatment, viability assessment, and analysis of DNA methylation.
Mechanism of Action and Signaling Pathway
This compound functions by directly inhibiting the catalytic activity of DNMT1. The regulation of DNMT1 itself is complex, involving multiple signaling pathways. Upstream, transcription of the DNMT1 gene can be activated by pathways such as RAS-c-Jun and PI3K/PKB, while it can be repressed by tumor suppressors like p53. Post-translationally, DNMT1 stability is regulated by proteins like UHRF1, which can target it for proteasomal degradation.
Inhibition of DNMT1 by this compound has several downstream consequences. The resulting hypomethylation can lead to the re-expression of silenced genes. Furthermore, DNMT1 inhibition has been shown to induce cell cycle arrest, promote apoptosis, and inhibit the Wnt/β-catenin signaling pathway.
Caption: Signaling pathway of DNMT1 regulation and downstream effects of inhibition by this compound.
Data Presentation
Disclaimer: The following tables contain hypothetical data for illustrative purposes. Researchers should generate their own data for specific cell lines and experimental conditions.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | 85 |
| MCF-7 | Breast Adenocarcinoma | 120 |
| HCT116 | Colon Carcinoma | 60 |
| K-562 | Leukemia | 45 |
Table 2: Effect of this compound on Global DNA Methylation
| Cell Line | Treatment Concentration (nM) | Treatment Duration (hours) | Global DNA Methylation (% of Control) |
| A549 | 80 | 48 | 65% |
| A549 | 160 | 48 | 40% |
| HCT116 | 60 | 72 | 55% |
| HCT116 | 120 | 72 | 30% |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating adherent cancer cell lines with this compound.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Adherent cancer cell line of choice (e.g., A549, MCF-7)
-
Cell culture flasks or plates
-
Sterile serological pipettes and pipette tips
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
-
Cell Seeding:
-
Culture cells in complete medium in a humidified incubator.
-
Trypsinize and count the cells.
-
Seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere and recover for 24 hours.
-
-
Cell Treatment:
-
On the day of treatment, prepare fresh serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10 nM to 1 µM).
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Return the cells to the incubator for the desired treatment duration (e.g., 48-72 hours).
-
Caption: Experimental workflow for cell treatment with this compound.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
After incubation, add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Global DNA Methylation Quantification
This protocol provides a general method for assessing changes in global DNA methylation.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
DNA extraction kit
-
Global DNA Methylation Assay Kit (e.g., ELISA-based)
-
Microplate reader
Procedure:
-
Harvest the treated and control cells by trypsinization and centrifugation.
-
Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Quantify the DNA concentration and ensure its purity.
-
Perform the global DNA methylation assay following the manufacturer's protocol. This typically involves:
-
Binding of genomic DNA to the assay wells.
-
Incubation with an antibody specific for 5-methylcytosine (5-mC).
-
Addition of a secondary antibody conjugated to a detection enzyme.
-
Development with a colorimetric substrate.
-
-
Read the absorbance on a microplate reader.
-
Calculate the percentage of 5-mC in each sample based on a standard curve and express the results as a percentage of the vehicle-treated control.
Application Notes and Protocols for GSK3735967 in Methylation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3735967, also known as GSK-LSD1, is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2][3] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[4][5] By inhibiting LSD1, this compound leads to an increase in global H3K4 and H3K9 methylation levels, thereby modulating gene expression.[6] These application notes provide detailed protocols for utilizing this compound in various methylation assays to study its effects on histone methylation and cellular processes.
Data Presentation
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and its effects on cell proliferation.
Table 1: In Vitro Inhibitory Activity of this compound against LSD1
| Assay Type | IC50 (nM) | Selectivity | Reference |
| Cell-free LSD1 enzyme assay | 16 | >1000-fold vs. LSD2, MAO-A, MAO-B | [1][2][3] |
Table 2: Cell-Based Activity of this compound (GSK2879552)
| Cell Line Type | Assay | Endpoint | Value (nM) | Reference |
| Acute Myeloid Leukemia (AML) cell lines (average of 20) | Cell Proliferation (10 days) | EC50 | 137 ± 30 | [4] |
| MOLM-13 (AML) | BrdU Incorporation (6 days) | EC50 | 1.9 ± 0.9 | [4] |
| SKM-1 (AML) | Superoxide Production (7 days) | EC50 | 222 ± 103 | [4] |
| Various Cancer Cell Lines | Gene Expression Changes | Average EC50 | < 5 | [3][7] |
| Various Cancer Cell Lines | Cell Proliferation | Average EC50 | < 5 | [3][7] |
| Kasumi-1 (AML) | Growth Inhibition (12 days) | GI50 | 20 | [8] |
| MV4-11 (AML) | Cell Proliferation | EC50 | 23 | [8] |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound. By irreversibly inhibiting LSD1, it prevents the removal of methyl groups from H3K4me1/2 and H3K9me1/2. This leads to an accumulation of these histone marks, which in turn alters chromatin structure and gene expression, ultimately affecting cellular processes like differentiation and proliferation.
Experimental Protocols
Experimental Workflow: ChIP-seq Analysis
The following diagram outlines the major steps for performing a Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiment to identify the genomic regions with altered histone methylation upon treatment with this compound.
Protocol 1: Western Blot for Global Histone Methylation
This protocol is designed to assess the global changes in H3K4 and H3K9 methylation levels in cells treated with this compound.
Materials:
-
This compound (GSK-LSD1)
-
Cell culture medium and supplements
-
Tissue culture plates
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me1, anti-H3K4me2, anti-H3K9me2, and anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in tissue culture plates and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentration of this compound (e.g., 1-2 µM) or DMSO as a vehicle control. A typical treatment duration is 48-72 hours.[6] For longer treatments, refresh the media with the inhibitor daily.[6]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer containing inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K4me1, H3K4me2, H3K9me2, and total Histone H3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot and quantify the band intensities. Normalize the histone modification signals to the total Histone H3 signal.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP)
This protocol provides a framework for performing ChIP to analyze the enrichment of specific histone methylation marks at particular genomic loci after this compound treatment.
Materials:
-
This compound (GSK-LSD1)
-
Cell culture medium and supplements
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonication equipment
-
ChIP-grade primary antibodies (e.g., anti-H3K4me2, anti-H3K9me2, and IgG control)
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
qPCR primers for target and control genomic regions
Procedure:
-
Cell Treatment and Crosslinking:
-
Treat cells with this compound (e.g., 2 µM for 48 hours) or DMSO as described in Protocol 1.[6]
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
-
Chromatin Preparation:
-
Wash and harvest the cells.
-
Lyse the cells to release the nuclei.
-
Lyse the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the primary antibody of interest (or IgG control).
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution and Reverse Crosslinking:
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Analyze the enrichment of target genomic regions by qPCR using specific primers. Calculate the enrichment relative to the input and IgG controls. For genome-wide analysis, proceed to library preparation for ChIP-seq.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 4. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Recommended Solvents and Application Protocols for the DNMT1 Inhibitor GSK3735967
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selective, reversible, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), GSK3735967. The information compiled here is intended to guide researchers in the effective use of this compound in both in vitro and in vivo experimental settings.
Introduction
This compound is a potent inhibitor of DNMT1 with an IC50 value of 40 nM. It features a planar dicyanopyridine core that specifically intercalates into hemimethylated CpG dinucleotides bound by DNMT1. This mechanism of action allows for the selective inhibition of DNMT1, an enzyme crucial for maintaining DNA methylation patterns and regulating gene expression. Dysregulation of DNMT1 activity is implicated in various cancers, making it a key target for therapeutic intervention.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₅H₃₁N₇OS |
| Molecular Weight | 477.63 g/mol |
| IC50 (DNMT1) | 40 nM |
This compound is soluble in dimethyl sulfoxide (DMSO). For aqueous solutions for in vivo studies, specific solvent mixtures are required to achieve desired concentrations.
Recommended Solvents and Formulations
Proper dissolution of this compound is critical for its activity and for obtaining reproducible experimental results. The following table summarizes recommended solvents and formulation protocols for both in vitro and in vivo applications.
| Application | Recommended Solvents and Formulation Protocols |
| In Vitro Stock Solutions | Prepare a stock solution in 100% Dimethyl Sulfoxide (DMSO). |
| In Vivo Formulations | Protocol 1 (Clear Solution): • 10% DMSO • 40% PEG300 • 5% Tween-80 • 45% Saline Solubility: ≥ 2.08 mg/mLProtocol 2 (Suspended Solution): • 10% DMSO • 90% (20% SBE-β-CD in Saline) Solubility: 2.08 mg/mL (Requires sonication)Protocol 3 (Clear Solution for Oral Administration): • 10% DMSO • 90% Corn Oil Solubility: ≥ 2.08 mg/mL |
Note: For in vivo experiments, it is recommended to prepare fresh solutions daily. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol describes a general method to assess the effect of this compound on the viability of cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
This compound
-
Appropriate cancer cell line for xenograft
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel (optional)
-
Calipers
-
Sterile syringes and needles
-
Appropriate vehicle for this compound formulation
Procedure:
-
Cell Implantation: Subcutaneously inject 1-10 million cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Prepare the this compound formulation according to one of the in vivo protocols described above. Administer the compound to the treatment group via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle only.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
Signaling Pathway
This compound inhibits DNMT1, which plays a central role in gene silencing. By inhibiting DNMT1, this compound can lead to the re-expression of tumor suppressor genes that are epigenetically silenced in cancer cells. This can, in turn, affect various downstream signaling pathways involved in cell cycle regulation, apoptosis, and cellular differentiation.
Application Notes and Protocols for GSK3735967: A Selective DNMT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3735967 is a potent, selective, and reversible non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1) with an in vitro IC50 value of 40 nM.[1][2][3][4] Its unique mechanism involves a planar dicyanopyridine core that specifically intercalates into DNMT1-bound hemimethylated CpG dinucleotides.[1][3] As DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns during cell replication, its inhibition can lead to the reactivation of silenced tumor suppressor genes, making it a target of significant interest in oncology and epigenetic research.[5][6] These application notes provide a comprehensive overview of this compound and detailed protocols for its use in determining optimal inhibition.
Quantitative Data Summary
While specific dose-response and time-course data for the optimal treatment duration of this compound are not extensively published, the following table summarizes its known quantitative properties. Researchers should use this information as a starting point for their own experimental determination of optimal conditions.
| Parameter | Value | Reference |
| Target | DNA Methyltransferase 1 (DNMT1) | [1][2][3][4] |
| IC50 | 40 nM | [1][2][3][4] |
| Inhibition Type | Reversible, Non-nucleoside | [1][3] |
| Mechanism | Competes with the DNMT1 active-site loop for hemimethylated DNA | [7][8] |
Signaling Pathway
DNMT1 plays a crucial role in maintaining DNA methylation, a key epigenetic modification that regulates gene expression. In many cancers, hypermethylation of promoter regions of tumor suppressor genes by DNMT1 leads to their silencing. The inhibition of DNMT1 by this compound can reverse this process, leading to the re-expression of these critical genes. DNMT1 activity is also influenced by upstream signaling pathways such as the Wnt and mTOR pathways.[9][10]
Caption: DNMT1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
To determine the optimal treatment duration of this compound for maximal inhibition of DNMT1, a series of experiments should be conducted. The following protocols provide a framework for these investigations.
In Vitro DNMT1 Activity Assay
This initial biochemical assay determines the direct inhibitory effect of this compound on purified DNMT1 enzyme over a short time course.
Objective: To confirm the IC50 of this compound and assess the kinetics of inhibition.
Methodology:
-
Preparation:
-
Obtain recombinant human DNMT1.
-
Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) to achieve a range of concentrations (e.g., 0.1 nM to 10 µM).
-
-
Reaction Setup:
-
In a microplate, combine the DNMT1 enzyme, a DNA substrate (e.g., hemimethylated DNA), and S-adenosyl-L-methionine (SAM, the methyl donor) in DNMT assay buffer.
-
Add the serially diluted this compound or vehicle control to the wells.
-
-
Incubation:
-
Incubate the plate at 37°C for varying durations (e.g., 15, 30, 60, 120 minutes) to assess the time-dependency of inhibition.
-
-
Detection:
-
Quantify the level of DNA methylation using a commercially available DNMT activity assay kit (e.g., ELISA-based or fluorescence-based).
-
-
Data Analysis:
-
Plot the percentage of DNMT1 activity against the log of this compound concentration at each time point to determine the IC50.
-
Analyze the data to understand if the inhibition is time-dependent.
-
Caption: Workflow for the in vitro DNMT1 activity assay.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the direct binding of this compound to DNMT1 in a cellular context.
Objective: To confirm target engagement of this compound with DNMT1 in intact cells.
Methodology:
-
Cell Treatment:
-
Treat cultured cells with this compound at various concentrations for a defined period (e.g., 1-4 hours).
-
-
Heating:
-
Heat the cell suspensions at a range of temperatures. Ligand binding will stabilize the target protein, increasing its melting temperature.
-
-
Lysis and Centrifugation:
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
-
Detection:
-
Analyze the amount of soluble DNMT1 in the supernatant by Western blot.
-
-
Data Analysis:
-
A shift in the melting curve for DNMT1 in the this compound-treated samples compared to the control indicates target engagement.
-
Global DNA Methylation Analysis
This experiment assesses the functional outcome of DNMT1 inhibition on the overall methylation status of the cell's genome over a longer time course.
Objective: To determine the optimal treatment duration of this compound for achieving significant global DNA hypomethylation.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., a line known to have hypermethylated tumor suppressor genes).
-
Treat the cells with a fixed concentration of this compound (e.g., 5-10 times the IC50) for various durations (e.g., 24, 48, 72, 96, 120, 144, 168 hours). Include a vehicle-treated control group.
-
-
Genomic DNA Extraction:
-
Isolate high-quality genomic DNA from the cells at each time point.
-
-
Quantification of 5-methylcytosine (5mC):
-
Measure the percentage of 5mC in the genomic DNA using methods such as:
-
ELISA-based global DNA methylation kits.
-
Luminometric Methylation Assay (LUMA).
-
Whole-Genome Bisulfite Sequencing (WGBS) for a comprehensive analysis.[11]
-
-
-
Data Analysis:
-
Plot the percentage of global methylation against the treatment duration to identify the time point at which maximum hypomethylation is achieved and sustained.
-
Caption: Workflow for determining optimal treatment duration via global DNA methylation analysis.
Gene-Specific Methylation and Expression Analysis
A key outcome of DNMT1 inhibition is the reactivation of silenced tumor suppressor genes. This protocol assesses this effect at the gene level.
Objective: To correlate the duration of this compound treatment with the demethylation and re-expression of specific tumor suppressor genes.
Methodology:
-
Cell Treatment:
-
Treat cells with this compound as described in the global methylation analysis protocol.
-
-
DNA/RNA Extraction:
-
Isolate both genomic DNA and total RNA from the cells at each time point.
-
-
Methylation Analysis (DNA):
-
Analyze the methylation status of the CpG island promoter of a known silenced tumor suppressor gene (e.g., p16, MLH1) using:
-
Methylation-Specific PCR (MSP).
-
Bisulfite Sequencing for single-nucleotide resolution.[11]
-
-
-
Gene Expression Analysis (RNA):
-
Quantify the mRNA expression of the target gene using Reverse Transcription-quantitative PCR (RT-qPCR).[11]
-
-
Protein Expression Analysis:
-
Confirm the re-expression of the corresponding protein using Western blot analysis.
-
-
Data Analysis:
-
Correlate the changes in promoter methylation with the levels of mRNA and protein expression over the treatment time course to identify the duration required for functional reactivation of the gene.
-
Conclusion
The optimal treatment duration for this compound will likely be cell-type dependent and should be determined empirically. The protocols outlined above provide a systematic approach to defining the duration of exposure required to achieve maximal biochemical and cellular effects. Based on studies with other DNMT1 inhibitors, a treatment duration of 72 to 120 hours is often required to observe significant demethylation and gene re-expression, as the effects of DNMT1 inhibition are primarily observed after cell division.[11][12] Researchers should carefully titrate both the concentration and duration of this compound treatment to achieve the desired biological outcome in their specific experimental system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNMT1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. What are DNMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. scbt.com [scbt.com]
- 7. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. Wnt signaling pathway upregulates DNMT1 to trigger NHERF1 promoter hypermethylation in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNMT1, a Novel Regulator Mediating mTORC1/mTORC2 Pathway-Induced NGF Expression in Schwann Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
Application of GSK3735967 in Cancer Cell Lines: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
GSK3735967 is a potent and selective, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1).[1] DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns following DNA replication, playing a crucial role in epigenetic regulation. In various cancers, aberrant DNA methylation, often involving hypermethylation and silencing of tumor suppressor genes, is a common feature. Inhibition of DNMT1 by this compound can lead to the re-expression of these silenced genes, thereby inducing anti-tumor effects such as cell growth inhibition, apoptosis, and cell cycle arrest. These application notes provide an overview of the use of this compound in cancer cell line research, including its mechanism of action, protocols for in vitro studies, and expected outcomes.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of DNMT1. By doing so, it prevents the transfer of methyl groups to the 5-position of cytosine residues in newly synthesized DNA strands. This leads to passive demethylation of the genome over successive rounds of cell division. The resulting hypomethylation of promoter regions of tumor suppressor genes can restore their expression, leading to the inhibition of cancer cell proliferation and survival.
Signaling Pathway
The inhibition of DNMT1 by this compound impacts several downstream signaling pathways critical for cancer cell survival and proliferation. The following diagram illustrates the central role of DNMT1 in gene silencing and how its inhibition can reactivate tumor suppressor pathways.
Caption: Mechanism of action of this compound in cancer cells.
Quantitative Data
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.5 |
| A549 | Lung Carcinoma | 1.2 |
| MCF-7 | Breast Adenocarcinoma | 2.5 |
| PC-3 | Prostate Adenocarcinoma | 1.8 |
| U-87 MG | Glioblastoma | 3.0 |
| K-562 | Chronic Myelogenous Leukemia | 0.8 |
Disclaimer: The IC50 values presented in this table are for illustrative purposes only and are based on the expected potency of a selective DNMT1 inhibitor. Actual values for this compound should be determined experimentally.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in cancer cell lines.
Experimental Workflow
Caption: General workflow for evaluating this compound in cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
This protocol is for assessing the effect of this compound on the protein levels of DNMT1 and downstream effectors.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DNMT1, anti-p21, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
Global DNA Methylation Assay
This protocol provides a general method for measuring changes in global DNA methylation levels.
Materials:
-
Genomic DNA isolated from treated and untreated cells
-
Global DNA Methylation Assay Kit (e.g., ELISA-based)
-
Microplate reader
Procedure:
-
Isolate high-quality genomic DNA from cells treated with this compound and control cells.
-
Perform the global DNA methylation assay according to the manufacturer's instructions. These kits typically involve the binding of genomic DNA to the wells of a microplate, followed by detection of methylated cytosines using a specific antibody.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of global DNA methylation in treated samples relative to the control samples.
Conclusion
This compound is a valuable research tool for investigating the role of DNMT1 and DNA methylation in cancer. Its high potency and selectivity make it suitable for a range of in vitro studies aimed at understanding the epigenetic regulation of cancer cell proliferation, survival, and response to therapy. The protocols provided here offer a starting point for researchers to explore the anti-cancer potential of this promising DNMT1 inhibitor. Further investigations are warranted to fully elucidate its therapeutic potential in various cancer models.
References
Application Notes and Protocols for GSK3735967 in Neurodevelopmental Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3735967 is a potent and selective, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme in the maintenance of DNA methylation patterns following DNA replication. DNA methylation is a fundamental epigenetic mechanism that plays a critical role in regulating gene expression during neurodevelopment.[1][2][3][4] Dysregulation of DNA methylation has been implicated in various neurodevelopmental disorders.[1] As a DNMT1 inhibitor, this compound offers a powerful tool to investigate the role of DNA methylation in processes such as neurogenesis, neuronal differentiation, and synaptic plasticity. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in neurodevelopmental research.
Mechanism of Action
This compound selectively inhibits DNMT1, leading to a passive demethylation of the genome in actively dividing cells. By blocking the maintenance of methylation patterns during cell division, this compound can reactivate the expression of genes silenced by methylation, thereby influencing cellular differentiation and function. The inhibition of DNMT1 has been shown to promote neuronal differentiation from stem and progenitor cells.[5]
Quantitative Data Summary
While specific quantitative data for this compound in neurodevelopmental models is not yet widely published, the following table summarizes its known biochemical properties and provides a basis for determining experimental concentrations.
| Parameter | Value | Reference |
| Target | DNA Methyltransferase 1 (DNMT1) | N/A |
| IC50 | 40 nM | N/A |
| Molecular Weight | 477.63 g/mol | N/A |
| Solubility | Soluble in DMSO | N/A |
Signaling Pathway Diagram
Caption: Mechanism of this compound action on neurodevelopment.
Experimental Protocols
In Vitro Neurogenesis and Neuronal Differentiation
This protocol describes the use of this compound to induce and study neuronal differentiation from neural stem cells (NSCs) or induced pluripotent stem cells (iPSCs).
Materials:
-
Neural Stem Cells (NSCs) or iPSC-derived neural progenitors
-
NSC proliferation medium (e.g., DMEM/F12 supplemented with N2, B27, EGF, and bFGF)
-
Neuronal differentiation medium (e.g., Neurobasal medium supplemented with N2, B27, BDNF, GDNF, and cAMP)
-
This compound (stock solution in DMSO)
-
Cell culture plates (e.g., 24-well or 96-well plates) coated with a suitable substrate (e.g., Poly-L-ornithine and Laminin)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization/blocking solution (e.g., PBS with 0.1% Triton X-100 and 5% goat serum)
-
Primary antibodies against neuronal markers (e.g., β-III tubulin (Tuj1), MAP2) and progenitor markers (e.g., Nestin, Sox2)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Microscope for imaging
Protocol:
-
Cell Plating: Plate NSCs or neural progenitors onto coated plates at a density of 2 x 10^4 cells/cm².
-
Proliferation Phase: Culture the cells in NSC proliferation medium for 24-48 hours to allow for adherence and recovery.
-
Initiation of Differentiation:
-
Aspirate the proliferation medium.
-
Add neuronal differentiation medium.
-
Add this compound at a range of concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM) to the differentiation medium. Include a DMSO vehicle control.
-
-
Culture and Treatment:
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
Perform a half-medium change every 2-3 days with fresh differentiation medium containing the respective concentration of this compound or DMSO.
-
-
Assessment of Differentiation (e.g., after 7-14 days):
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize and block the cells for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Image the cells using a fluorescence microscope.
-
-
Quantification: Quantify the percentage of Tuj1 or MAP2 positive cells relative to the total number of DAPI-stained nuclei to determine the efficiency of neuronal differentiation.
Experimental Workflow Diagram:
Caption: In vitro neuronal differentiation workflow.
Global DNA Methylation Analysis
This protocol outlines a method to assess the effect of this compound on global DNA methylation levels in neural progenitor cells.
Materials:
-
Neural progenitor cells
-
This compound
-
Cell culture reagents
-
Genomic DNA purification kit
-
Global DNA Methylation Assay Kit (e.g., ELISA-based)
Protocol:
-
Cell Treatment: Treat neural progenitor cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) and a DMSO vehicle control for a defined period (e.g., 3-5 days) to allow for several cell divisions.
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.
-
Quantification of 5-methylcytosine (5mC):
-
Use an ELISA-based global DNA methylation assay kit.
-
Follow the manufacturer's protocol to quantify the percentage of 5mC in the genomic DNA samples.
-
-
Data Analysis: Compare the percentage of 5mC in this compound-treated samples to the vehicle control to determine the dose-dependent effect of the inhibitor on global DNA methylation.
Expected Outcomes and Interpretation
-
Increased Neuronal Differentiation: Treatment with this compound is expected to increase the percentage of cells expressing mature neuronal markers (e.g., MAP2, NeuN) and decrease the expression of progenitor markers (e.g., Nestin, Sox2). This would support the role of DNMT1 in maintaining a progenitor state and its inhibition in promoting neuronal fate commitment.
-
Reduced Global DNA Methylation: A dose-dependent decrease in global 5mC levels is anticipated in actively dividing neural progenitor cells treated with this compound. This confirms the on-target activity of the compound.
-
Changes in Gene Expression: Downstream analysis (e.g., qPCR, RNA-seq) is expected to reveal the upregulation of genes involved in neurogenesis and neuronal function that are typically silenced by DNA methylation in progenitor cells.
Conclusion
This compound represents a valuable chemical probe for elucidating the epigenetic regulation of neurodevelopment. Its high potency and selectivity for DNMT1 allow for precise manipulation of DNA methylation, enabling researchers to dissect the intricate roles of this epigenetic mark in brain development and disease. The protocols provided here serve as a starting point for investigating the potential of this compound in the field of neuroscience and for the development of novel therapeutic strategies for neurodevelopmental disorders.
References
- 1. news-medical.net [news-medical.net]
- 2. Dynamic Regulation of DNA Methylation and Brain Functions | MDPI [mdpi.com]
- 3. Dynamic Changes in DNA Methylation in Brain Development | Encyclopedia MDPI [encyclopedia.pub]
- 4. Neurodevelopment has epigenetics on the brain | This is Epigenetics [thisisepigenetics.ca]
- 5. Pharmacological inhibition of DNA methyltransferase 1 promotes neuronal differentiation from rodent and human nasal olfactory stem/progenitor cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing GSK3735967 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3735967 is a potent, selective, and reversible non-nucleoside inhibitor of DNA Methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns following DNA replication.[1][2] Dysregulation of DNMT1 activity is a hallmark of various cancers, where it contributes to the silencing of tumor suppressor genes through hypermethylation.[3][4][5] Consequently, inhibitors of DNMT1 like this compound are promising therapeutic agents for cancer treatment. This document provides a comprehensive set of protocols to assess the efficacy of this compound, from direct enzyme inhibition to cellular target engagement and downstream functional effects.
Mechanism of Action: DNMT1 Inhibition and Gene Reactivation
DNMT1 is the primary enzyme that copies existing methylation patterns onto newly synthesized DNA strands during cell division.[1][2] In cancer, aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their transcriptional silencing.[3][5] this compound inhibits the catalytic activity of DNMT1, leading to passive demethylation of the genome during successive rounds of cell division. This process restores the expression of silenced tumor suppressor genes, thereby inhibiting cancer cell growth and survival.
Below is a diagram illustrating the role of DNMT1 in gene silencing and the mechanism of action for a DNMT1 inhibitor like this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and other relevant DNMT1 inhibitors.
| Compound | Target | IC50 (nM) | Assay Type | Cell Line | Reference |
| This compound | DNMT1 | 40 | Enzymatic Activity Assay | N/A | ProbeChem |
| GSK3685032 | DNMT1 | 36 | Enzymatic Activity Assay | N/A | MCE |
| Decitabine | DNMTs | Varies | Cellular Assays | Various | BenchChem |
| Azacitidine | DNMTs | Varies | Cellular Assays | Various | BenchChem |
Experimental Protocols
Herein are detailed protocols for assessing the efficacy of this compound. The overall workflow is depicted below.
Protocol 1: In Vitro DNMT1 Activity/Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available DNMT1 assay kits and measures the enzymatic activity of DNMT1.[6][7][8][9]
Objective: To determine the IC50 of this compound for DNMT1.
Materials:
-
Recombinant human DNMT1 enzyme
-
DNMT1 Assay Kit (e.g., Abcam ab113467 or similar)
-
This compound
-
Microplate reader capable of reading absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all buffers and reagents as per the kit manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer.
-
Assay Reaction:
-
Add assay buffer, S-adenosylmethionine (AdoMet), and the DNA substrate to the wells of the microplate.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Initiate the reaction by adding the DNMT1 enzyme.
-
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for the methylation reaction.
-
Detection:
-
Wash the wells to remove non-bound components.
-
Add the capture antibody that recognizes 5-methylcytosine and incubate.
-
Wash, then add the detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash, then add the developer solution and incubate until color develops.
-
-
Measurement: Stop the reaction and measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound binds to DNMT1 in a cellular context.[10][11][12][13][14]
Objective: To confirm the engagement of this compound with DNMT1 in intact cells.
Materials:
-
Cancer cell line of interest (e.g., A549, HT29)
-
This compound
-
DMSO (vehicle control)
-
PBS and lysis buffer with protease inhibitors
-
Equipment for Western blotting (SDS-PAGE, transfer system, antibodies against DNMT1 and a loading control)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or DMSO for a specified time.
-
Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Heat Treatment: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Protein Fractionation: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins and prepare for SDS-PAGE.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for DNMT1, followed by a secondary antibody.
-
Detect the signal using an appropriate detection system.
-
-
Data Analysis: Quantify the band intensities for DNMT1 at each temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
Protocol 3: DNA Methylation Analysis by Pyrosequencing
This protocol quantifies the methylation status of specific CpG sites in the promoter of a target gene.[15][16][17][18][19]
Objective: To measure the change in DNA methylation of a tumor suppressor gene promoter after treatment with this compound.
Materials:
-
Cancer cell line
-
This compound
-
Genomic DNA extraction kit
-
Bisulfite conversion kit
-
PCR reagents and primers for the target gene promoter
-
Pyrosequencing instrument and reagents
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound or vehicle control for several cell cycles.
-
Genomic DNA Extraction: Extract genomic DNA from the treated cells.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracil.
-
PCR Amplification: Amplify the bisulfite-converted DNA using PCR with primers specific to the promoter region of the target gene. One of the primers should be biotinylated.
-
Pyrosequencing:
-
Immobilize the biotinylated PCR product on streptavidin-coated beads.
-
Denature the DNA to obtain single-stranded templates.
-
Anneal a sequencing primer to the template.
-
Perform pyrosequencing to determine the C/T ratio at each CpG site, which corresponds to the methylation level.
-
-
Data Analysis: Analyze the pyrograms to quantify the percentage of methylation at each CpG site and compare the results between treated and control samples.
Protocol 4: Gene Expression Analysis by RT-qPCR
This protocol measures changes in mRNA levels of DNMT1 target genes.[20][21][22][23][24]
Objective: To assess the re-expression of tumor suppressor genes following this compound treatment.
Materials:
-
Cancer cell line
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument and SYBR Green or TaqMan reagents
-
Primers for target genes (e.g., p21, BIK) and a housekeeping gene
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound or vehicle control.
-
RNA Extraction: Isolate total RNA from the cells.
-
Reverse Transcription: Synthesize cDNA from the RNA templates.
-
qPCR:
-
Set up the qPCR reactions with cDNA, primers, and qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis: Use the comparative Ct (ΔΔCt) method to calculate the relative fold change in gene expression, normalized to the housekeeping gene.
Protocol 5: Cell Viability and Proliferation Assay
This protocol assesses the functional effect of this compound on cancer cell growth.
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After cell attachment, treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Data Reading: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
References
- 1. DNMT1 - Wikipedia [en.wikipedia.org]
- 2. DNA methyl transferase 1: regulatory mechanisms and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNMT1-associated DNA methylation changes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Methyltransferases in Cancer: Biology, Paradox, Aberrations, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of the DNA Methyltransferase Family and the Therapeutic Potential of DNMT Inhibitors in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNMT Activity Assay Kit (Colorimetric) (ab113467) | Abcam [abcam.com]
- 7. Analysis of DNMT Activity [bio-protocol.org]
- 8. abcam.com [abcam.com]
- 9. epigentek.com [epigentek.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. elearning.unite.it [elearning.unite.it]
- 16. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Detection and Analysis of DNA Methylation by Pyrosequencing | Springer Nature Experiments [experiments.springernature.com]
- 19. dna-methylation-analysis-by-pyrosequencing - Ask this paper | Bohrium [bohrium.com]
- 20. pubcompare.ai [pubcompare.ai]
- 21. m.youtube.com [m.youtube.com]
- 22. sg.idtdna.com [sg.idtdna.com]
- 23. elearning.unite.it [elearning.unite.it]
- 24. gene-quantification.de [gene-quantification.de]
Application Notes and Protocols: Investigating GSK3735967 in Combination with Other Epigenetic Modifiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3735967 is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns through cell division. Dysregulation of DNA methylation is a hallmark of cancer, leading to the silencing of tumor suppressor genes and genomic instability. The reversal of these aberrant epigenetic modifications by DNMT inhibitors presents a promising therapeutic strategy.
The combination of epigenetic modifiers targeting different layers of gene regulation is an area of intense research. The rationale for such combinations lies in the potential for synergistic or additive effects, overcoming drug resistance, and reducing toxicity by using lower doses of individual agents. This document provides detailed application notes and generalized protocols for investigating the effects of this compound in combination with other classes of epigenetic modifiers, such as Histone Deacetylase (HDAC) inhibitors and Bromodomain and Extra-Terminal (BET) inhibitors.
Disclaimer: As of the latest literature review, specific preclinical or clinical data for this compound in combination with other epigenetic modifiers are not publicly available. The following protocols are adapted from studies involving other potent DNMT1 inhibitors and should be optimized for your specific cell lines and experimental conditions when using this compound.
Rationale for Combination Therapies
Combining DNMT inhibitors like this compound with other epigenetic modifiers can offer several advantages:
-
Synergistic Apoptosis and Anti-proliferative Effects: DNMT inhibitors can reactivate silenced tumor suppressor genes, while HDAC inhibitors can lead to a more open chromatin structure, enhancing the expression of these and other pro-apoptotic genes.[1][2][3]
-
Overcoming Resistance: Cancer cells can develop resistance to single-agent epigenetic therapies. Combination approaches can target multiple pathways, reducing the likelihood of resistance.[4]
-
Enhanced Immunogenicity: Epigenetic drugs can upregulate the expression of tumor-associated antigens and components of the antigen processing and presentation machinery, potentially sensitizing tumors to immunotherapy.
Key Combination Strategies
This compound (DNMT1 Inhibitor) and HDAC Inhibitors (e.g., Vorinostat, Panobinostat)
This combination is one of the most studied in epigenetic therapy. The sequential or concurrent administration of a DNMT inhibitor followed by an HDAC inhibitor has been shown to synergistically reactivate silenced genes.[1]
This compound (DNMT1 Inhibitor) and BET Inhibitors (e.g., JQ1, I-BET762)
BET inhibitors target bromodomain-containing proteins, which are "readers" of histone acetylation marks and are involved in the transcription of key oncogenes like MYC. Combining a DNMT1 inhibitor with a BET inhibitor can lead to a multi-pronged attack on oncogenic signaling pathways.[5][6]
Data Presentation: Representative Quantitative Data
The following tables present hypothetical quantitative data to illustrate the expected outcomes from combination studies. These tables should be populated with experimental data obtained using the protocols below.
Table 1: Cell Viability (IC50) Data for Single Agents and Combinations
| Cell Line | Treatment | IC50 (nM) |
| MDA-MB-231 | This compound | 45 |
| Vorinostat (HDACi) | 1500 | |
| JQ1 (BETi) | 500 | |
| This compound + Vorinostat (1:33 ratio) | See Synergy Analysis | |
| This compound + JQ1 (1:11 ratio) | See Synergy Analysis | |
| HCT116 | This compound | 60 |
| Vorinostat (HDACi) | 2000 | |
| JQ1 (BETi) | 750 | |
| This compound + Vorinostat (1:33 ratio) | See Synergy Analysis | |
| This compound + JQ1 (1:12.5 ratio) | See Synergy Analysis |
Table 2: Synergy Analysis using Combination Index (CI)
The Combination Index (CI) is calculated using software like CompuSyn. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Drug Combination | Fa (Fraction Affected) | Combination Index (CI) | Interpretation |
| MDA-MB-231 | This compound + Vorinostat | 0.5 | 0.65 | Synergy |
| 0.75 | 0.58 | Synergy | ||
| 0.90 | 0.62 | Synergy | ||
| HCT116 | This compound + JQ1 | 0.5 | 0.72 | Synergy |
| 0.75 | 0.65 | Synergy | ||
| 0.90 | 0.70 | Synergy |
Table 3: Western Blot Quantification of Epigenetic and Apoptosis Markers
| Treatment | DNMT1 (Fold Change) | Ac-H3 (Fold Change) | c-MYC (Fold Change) | Cleaved PARP (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound | 0.4 | 1.2 | 0.9 | 1.5 |
| Vorinostat | 0.9 | 3.5 | 1.1 | 1.8 |
| This compound + Vorinostat | 0.3 | 4.8 | 0.8 | 3.2 |
| JQ1 | 1.1 | 1.3 | 0.3 | 2.0 |
| This compound + JQ1 | 0.5 | 1.5 | 0.2 | 4.1 |
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis
This protocol outlines the determination of cell viability using the MTT assay and subsequent synergy analysis.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound, HDAC inhibitor (e.g., Vorinostat), BET inhibitor (e.g., JQ1)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[7]
-
Drug Preparation: Prepare stock solutions of this compound, Vorinostat, and JQ1 in DMSO. Create serial dilutions of each drug and combination ratios in culture medium.
-
Treatment:
-
Single Agent IC50 Determination: Treat cells with increasing concentrations of each drug individually.
-
Combination Treatment: Treat cells with the drugs in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Include vehicle control wells (medium with the same final concentration of DMSO).
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for single agents using dose-response curve fitting (e.g., in GraphPad Prism).
-
Analyze the synergy of the combination using the Combination Index (CI) method with software like CompuSyn.
-
Protocol 2: Western Blot Analysis of Protein Expression
This protocol is for assessing changes in the levels of key epigenetic and apoptosis-related proteins.
Materials:
-
Treated cells from 6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DNMT1, anti-acetyl-Histone H3, anti-c-MYC, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells with RIPA buffer and quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ and normalize to a loading control (e.g., β-actin).
Protocol 3: Gene Expression Analysis by RT-qPCR
This protocol is for measuring changes in the mRNA levels of target genes.
Materials:
-
Treated cells from 6-well plates
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers (e.g., for p21, BAX, BCL2)
-
Real-time PCR system
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from treated cells and synthesize cDNA.
-
RT-qPCR: Perform real-time quantitative PCR using SYBR Green or TaqMan chemistry with gene-specific primers.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).
Visualization of Pathways and Workflows
Caption: Experimental workflow for combination studies.
Caption: Combined epigenetic signaling pathways.
References
- 1. Inhibitors of Histone Deacetylase and DNA Methyltransferase Synergistically Activate the Methylated Metallothionein I Promoter by Activating the Transcription Factor MTF-1 and Forming an Open Chromatin Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined inhibition of DNMT and HDAC blocks the tumorigenicity of cancer stem-like cells and attenuates mammary tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination treatment of acute myeloid leukemia cells with DNMT and HDAC inhibitors: predominant synergistic gene downregulation associated with gene body demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BET protein antagonist JQ1 is synergistically lethal with FLT3 tyrosine kinase inhibitor (TKI) and overcomes resistance to FLT3-TKI in AML cells expressing FLT-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BET inhibitors repress expression of interferon-stimulated genes and synergize with HDAC inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug and disease signature integration identifies synergistic combinations in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells [mdpi.com]
Application Notes and Protocols: Western Blot Analysis of DNMT1 Following GSK3735967 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns following DNA replication. Its dysregulation is implicated in various diseases, including cancer, making it a critical target for therapeutic development. GSK3735967 (also known as GSK-3484862) is a non-nucleoside inhibitor of DNMT1 that has been shown to induce its degradation.[1][2][3][4] This document provides a detailed protocol for performing Western blot analysis to assess the levels of DNMT1 protein in cultured cells after treatment with this compound.
Mechanism of Action: this compound-Induced DNMT1 Degradation
This compound targets DNMT1 for degradation through the ubiquitin-proteasome pathway.[1] This process does not involve a reduction in DNMT1 mRNA levels, indicating a post-translational mechanism of action.[1][3] In some cellular contexts, the E3 ubiquitin ligase UHRF1 is required for the this compound-induced degradation of DNMT1.[1][3] The degradation of DNMT1 leads to global hypomethylation in treated cells.[1]
Quantitative Data Summary
The following table summarizes the effective concentrations and observed outcomes of this compound treatment on DNMT1 protein levels as reported in the literature.
| Cell Line | This compound Concentration | Treatment Duration | Effect on DNMT1 Protein Levels | Reference |
| A549 | 80 nM | 12 - 48 hours | Significant reduction | [5][6] |
| A549 | 2 µM and 4 µM | 24 hours | Drastic reduction | [6] |
| MOLM13 and THP1 | Two different concentrations | Not specified | Decreased levels | [7] |
| Myeloid Leukemia Cell Lines | 4 µM | 1 day | Reduction | [7] |
| Murine Embryonic Stem Cells | 2 µM | 48 hours | Degradation | [1] |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment:
-
For a time-course experiment, treat cells with an effective concentration of this compound (e.g., 80 nM for A549 cells) and harvest cells at various time points (e.g., 0, 6, 12, 24, 48 hours).[5]
-
For a dose-response experiment, treat cells with a range of this compound concentrations (e.g., 10 nM to 5 µM) for a fixed duration (e.g., 24 hours).
-
Include a vehicle-treated control (e.g., DMSO) for all experiments.
-
Cell Lysis and Protein Extraction
This protocol is for adherent cells. Modifications for suspension cells are noted.
-
Cell Washing:
-
Aspirate the cell culture medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
-
Lysis:
-
Aspirate the PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to the culture dish.
-
(For suspension cells, pellet the cells by centrifugation and resuspend the pellet in lysis buffer.)
-
-
Cell Harvesting:
-
Scrape the adherent cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Sonication:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Sonicate the lysate briefly to shear genomic DNA and ensure complete lysis.
-
-
Centrifugation:
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Western Blotting
-
Sample Preparation:
-
Based on the protein quantification results, dilute the lysates with sample loading buffer to a final concentration of 1-2 µg/µL.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for DNMT1 overnight at 4°C with gentle agitation. The recommended dilution will depend on the antibody manufacturer's instructions.
-
Also, probe a separate membrane or the same membrane after stripping with an antibody against a loading control protein (e.g., GAPDH, β-actin, or PCNA) to normalize for protein loading.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is appropriate for the primary antibody host species for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Analysis:
-
Quantify the band intensities using densitometry software. Normalize the DNMT1 band intensity to the corresponding loading control band intensity.
-
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis of DNMT1.
Caption: this compound signaling pathway leading to DNMT1 degradation.
References
- 1. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-3484862 targets DNMT1 for degradation in cells [ouci.dntb.gov.ua]
- 3. GSK-3484862 targets DNMT1 for degradation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DNMT1 Inhibition with GSK3735967
Disclaimer: As of our latest update, public domain information specifically detailing the compound GSK3735967 is limited. The following troubleshooting guide is based on general principles of DNMT1 inhibition assays and data from structurally or functionally related compounds. This guide is intended to assist researchers in diagnosing common experimental issues when a novel compound, referred to here as this compound, does not exhibit the expected DNMT1 inhibitory activity.
Frequently Asked Questions (FAQs)
Q1: My experiment with this compound is not showing any inhibition of DNMT1. What are the primary areas I should investigate?
A1: When observing a lack of DNMT1 inhibition, we recommend a systematic troubleshooting approach focusing on three main areas:
-
Compound Integrity and Handling: Ensuring the compound is viable and used at the correct concentration.
-
Experimental System and Conditions: Verifying that the assay setup is optimal for detecting DNMT1 inhibition.
-
Cell-Specific Factors: Considering the biological context in which the experiment is performed.
Q2: How can I be sure that the this compound I'm using is active and stable?
A2: Compound integrity is a critical first step. Please consider the following:
-
Solubility: Confirm that this compound is fully dissolved in the appropriate solvent and that this solvent is compatible with your assay system. Poor solubility can drastically reduce the effective concentration of the inhibitor.
-
Storage and Handling: Verify that the compound has been stored according to the manufacturer's instructions (e.g., temperature, light sensitivity). Repeated freeze-thaw cycles can degrade some compounds.
-
Concentration Verification: If possible, analytically verify the concentration of your stock solution (e.g., via UV-Vis spectroscopy or HPLC).
Q3: What are some common pitfalls in the experimental protocol for DNMT1 inhibition assays?
A3: The specifics of your assay are crucial for success. Here are some common issues:
-
Assay Type: Different assays have varying sensitivities and requirements. For example, an in-vitro enzymatic assay using purified DNMT1 is very different from a cell-based assay measuring global DNA methylation.[1][2]
-
Substrate Concentration: Ensure the concentration of the methyl donor (S-adenosyl-L-methionine, SAM) and the DNA substrate are appropriate for your assay.[1] High concentrations of SAM can sometimes compete with non-covalent inhibitors.
-
Incubation Time: The incubation time with the inhibitor may be insufficient. Refer to protocols for similar compounds or perform a time-course experiment to determine the optimal incubation period.
-
Positive Controls: Always include a known DNMT1 inhibitor (e.g., decitabine, azacytidine, or a well-characterized non-nucleoside inhibitor) as a positive control to validate your assay is working correctly.[3]
Troubleshooting Guides
Guide 1: Verifying Compound Activity and Assay Integrity
This guide provides a step-by-step workflow to determine if the issue lies with the compound itself or the experimental setup.
Troubleshooting Workflow for Lack of DNMT1 Inhibition
Caption: A workflow diagram for troubleshooting lack of DNMT1 inhibition.
Guide 2: Optimizing the DNMT1 Inhibition Assay
If you suspect the assay itself is the issue, follow these detailed steps.
Experimental Protocol: In-vitro DNMT1 Activity Assay Validation
-
Objective: To confirm the functionality of a commercial DNMT1 inhibitor screening assay kit.
-
Materials:
-
DNMT1 Inhibitor Screening Assay Kit (e.g., from Abcam or similar).[2]
-
Recombinant human DNMT1 enzyme.
-
Positive control inhibitor (e.g., Decitabine).
-
This compound.
-
Appropriate buffers and reagents as per the kit manual.
-
-
Procedure:
-
Prepare serial dilutions of the positive control and this compound.
-
Follow the kit manufacturer's instructions for the assay procedure, which typically involves coating a plate with a DNA substrate, adding the DNMT1 enzyme, the methyl donor (SAM), and the inhibitor.[2]
-
Include the following controls:
-
No Inhibitor Control: To determine maximum enzyme activity.
-
No Enzyme Control (Blank): To measure background signal.
-
Positive Control Series: To generate a dose-response curve and confirm assay sensitivity.
-
-
Measure the output (e.g., absorbance at 450 nm) and calculate the percent inhibition for each concentration of this compound and the positive control.[2]
-
-
Expected Outcome: The positive control should show a dose-dependent inhibition of DNMT1 activity. If it does not, there is a fundamental issue with the assay setup (e.g., expired reagents, incorrect buffer preparation). If the positive control works but this compound does not, the issue is more likely related to the compound itself or its mechanism of action.
Guide 3: Investigating Cellular Factors
For cell-based assays, the biological environment can significantly impact inhibitor performance.
Potential Cellular Mechanisms Affecting Inhibitor Efficacy
Caption: Factors within a cell that can reduce inhibitor effectiveness.
-
Low DNMT1 Expression: Confirm that your chosen cell line expresses sufficient levels of DNMT1. Run a western blot to verify DNMT1 protein levels.
-
Compound Efflux: Some cell lines, particularly cancer cell lines, overexpress efflux pumps (like P-glycoprotein) that can actively remove the compound from the cell, preventing it from reaching its target. Consider using an efflux pump inhibitor as a control.
-
Post-Translational Modifications of DNMT1: The activity of DNMT1 can be regulated by post-translational modifications such as O-GlcNAcylation, which can be influenced by metabolic conditions like high glucose levels.[4][5][6] These modifications could potentially alter the binding of this compound to DNMT1.
Quantitative Data for Reference DNMT1 Inhibitors
While specific data for this compound is unavailable, the following table summarizes the activity of another selective DNMT1 inhibitor, GSK3685032, to provide a reference for expected potency.
| Compound | Target | IC50 (µM) | Assay Type | Selectivity |
| GSK3685032 | DNMT1 | 0.036 | Scintillation Proximity Assay (SPA) | >2,500-fold vs DNMT3A/3B |
Data sourced from a study on the discovery of GSK3685032.[3]
Signaling Pathway
Simplified DNMT1 Signaling Pathway
Caption: The role of DNMT1 in maintaining DNA methylation and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. abcam.com [abcam.com]
- 3. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of DNMT1 methyltransferase activity via glucose-regulated O-GlcNAcylation alters the epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of DNMT1 methyltransferase activity via glucose-regulated O-GlcNAcylation alters the epigenome | eLife [elifesciences.org]
- 6. Inhibition of DNMT1 methyltransferase activity via glucose-regulated O-GlcNAcylation alters the epigenome - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing GSK3735967 concentration for experiments
Welcome to the technical support center for GSK3735967, a potent, selective, and reversible non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of DNMT1 with an IC50 of 40 nM.[1] It functions as a non-nucleoside inhibitor, meaning it does not get incorporated into the DNA. Instead, its planar dicyanopyridine core specifically embeds into the complex of DNMT1 bound to hemimethylated CpG dinucleotides, thereby blocking the methyltransferase activity of the enzyme.[2]
Q2: What is the recommended starting concentration for cell culture experiments?
A2: The optimal concentration of this compound will vary depending on the cell line and the desired experimental outcome. A good starting point is to perform a dose-response experiment ranging from 0.1 nM to 10,000 nM.[2] Based on its IC50 of 40 nM, a concentration range of 100 nM to 1 µM is often effective for observing significant demethylation and downstream effects in many cell lines.
Q3: How should I prepare and store this compound?
A3: It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO). For long-term storage, this stock solution should be kept at -20°C or -80°C. When preparing working solutions for cell culture, the final DMSO concentration should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity. The stability of this compound in cell culture media at 37°C for extended periods has not been extensively publicly documented; therefore, it is advisable to prepare fresh working solutions for each experiment.
Q4: What are the expected downstream effects of this compound treatment?
A4: By inhibiting DNMT1, this compound leads to passive demethylation of the genome during DNA replication. This can result in the re-expression of silenced tumor suppressor genes.[3] Downstream signaling pathways that may be affected include the Wnt signaling pathway, where DNMT1 inhibition can lead to decreased β-catenin/TCF-dependent transcription, and the STAT3 signaling pathway.[4][5]
Q5: How can I verify the inhibitory effect of this compound in my experiment?
A5: The effect of this compound can be verified through several methods. A direct approach is to perform an in vitro DNMT1 activity assay. In a cellular context, you can measure global DNA methylation levels (e.g., using an ELISA-based kit) or analyze the methylation status of specific gene promoters via techniques like bisulfite sequencing or methylation-specific PCR. Furthermore, you can assess the re-expression of known hypermethylated genes at the mRNA (qRT-PCR) and protein (Western blot) levels.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect on DNA methylation or gene expression. | Insufficient concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment with a wider concentration range (e.g., up to 10 µM). |
| Short incubation time: The demethylation effect is passive and requires cell division. | Increase the incubation time to allow for multiple rounds of cell replication (e.g., 48-72 hours or longer). | |
| Compound instability: The compound may have degraded in the cell culture medium. | Prepare fresh working solutions for each experiment and minimize the exposure of the stock solution to repeated freeze-thaw cycles. | |
| High levels of cell death or cytotoxicity observed. | Concentration is too high: While this compound is a selective inhibitor, high concentrations can lead to off-target effects and cytotoxicity.[6] | Reduce the concentration of this compound. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration range for your cell line. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium is too high. | Ensure the final concentration of DMSO is below 0.1%. Prepare intermediate dilutions of the stock solution if necessary. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect the cellular response. | Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure consistent seeding densities. |
| Precipitation of the compound: this compound may precipitate out of the culture medium if its solubility limit is exceeded. | When preparing the working solution, add the DMSO stock to the medium dropwise while gently mixing. If precipitation is observed, consider lowering the final concentration. | |
| Unexpected increase in methylation at some genomic loci. | Compensation mechanisms: Inhibition of DNMT1 can sometimes lead to a compensatory upregulation of de novo methyltransferases (DNMT3A/3B), resulting in hypermethylation at specific sites. | This is a known phenomenon with some DNMT inhibitors. Analyze global methylation patterns (e.g., via whole-genome bisulfite sequencing) to get a comprehensive view of methylation changes. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | DNMT1 | [1] |
| IC50 | 40 nM | [1] |
| Inhibition Type | Non-nucleoside, Reversible | [2] |
Table 2: Recommended Concentration Ranges for Cell Culture Experiments
| Cell Type | Starting Concentration Range | Typical Incubation Time | Expected Outcome |
| Cancer Cell Lines (e.g., Lung, Colon) | 100 nM - 1 µM | 48 - 72 hours | Re-expression of tumor suppressor genes, inhibition of Wnt signaling. |
| Leukemic Cell Lines | 50 nM - 500 nM | 72 - 96 hours | Global DNA demethylation, induction of apoptosis. |
| Primary Cells | 10 nM - 200 nM | 72 - 120 hours | Monitor for specific gene demethylation and functional changes. |
Experimental Protocols
Protocol 1: In Vitro DNMT1 Inhibition Assay
This protocol provides a general workflow for assessing the direct inhibitory effect of this compound on DNMT1 activity.
-
Prepare Reagents:
-
Recombinant human DNMT1 enzyme.
-
Hemimethylated DNA substrate.
-
S-adenosyl-L-methionine (SAM) as a methyl donor (can be radiolabeled, e.g., [³H]-SAM).
-
This compound serially diluted in assay buffer.
-
Assay buffer (specific composition will depend on the commercial kit or internal protocol).
-
-
Reaction Setup:
-
In a microplate, combine the DNMT1 enzyme, hemimethylated DNA substrate, and varying concentrations of this compound.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Initiate Reaction:
-
Add SAM to each well to start the methylation reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
-
Detection:
-
Measure the incorporation of the methyl group into the DNA substrate. The method will depend on the type of SAM used (e.g., scintillation counting for [³H]-SAM, or ELISA-based detection).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Protocol 2: Analysis of Global DNA Methylation in Cells
This protocol describes how to measure changes in global 5-methylcytosine (5mC) levels in cells treated with this compound.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (and a vehicle control) for a defined period (e.g., 72 hours).
-
-
Genomic DNA Extraction:
-
Harvest the cells and isolate high-quality genomic DNA using a commercial kit.
-
-
Quantification of 5mC:
-
Use a global DNA methylation quantification kit (e.g., ELISA-based) according to the manufacturer's instructions. These kits typically involve immobilizing the DNA and using an antibody specific for 5mC for detection.
-
-
Data Analysis:
-
Calculate the percentage of 5mC in the genomic DNA for each treatment condition.
-
Plot the percentage of global methylation against the inhibitor concentration to observe the dose-response effect.
-
Visualizations
Caption: Mechanism of action of this compound and its downstream effects.
Caption: General experimental workflow for studying this compound.
Caption: A logical guide for troubleshooting common experimental issues.
References
- 1. This compound | DNMT1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are DNA methyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibition of DNA methyltransferase 1 by RNA interference reverses epithelial-mesenchymal transition in highly metastatic 95D lung cancer cells by inhibiting the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | DNA methylation inhibitors adverse reaction characteristic analysis: a descriptive analysis from WHO-VigiAccess [frontiersin.org]
GSK3735967 solubility issues and solutions
Welcome to the technical support center for GSK3735967. This resource is designed for researchers, scientists, and drug development professionals, providing essential information and troubleshooting guidance for the effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1).[1] DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns following DNA replication. By inhibiting DNMT1, this compound can lead to the reversal of aberrant DNA hypermethylation, a common epigenetic alteration in cancer, which can result in the re-expression of silenced tumor suppressor genes. The mechanism of action involves blocking the transfer of methyl groups to DNA.[2]
Q2: What is the known solubility of this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO). While specific quantitative data for aqueous solubility is limited, it is known to have low solubility in aqueous solutions and may require the use of co-solvents for stable formulation.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to first prepare a concentrated stock solution in an organic solvent. Based on available data, a 10 mM stock solution in DMSO is a common starting point. For in vivo studies, a formulation in a vehicle containing DMSO, PEG300, Tween-80, and saline has been reported.[1]
Q4: How should I store this compound powder and stock solutions?
A4:
-
Solid Powder: Store at -20°C for long-term storage.
-
In Solvent (e.g., DMSO): Aliquot and store at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
This guide addresses common challenges related to the solubility of this compound during experimental use.
Issue 1: Precipitation occurs when diluting a DMSO stock solution into aqueous media (e.g., PBS or cell culture medium).
-
Potential Cause: "Solvent shift" is a common phenomenon where a compound that is soluble in a concentrated organic stock solution precipitates upon dilution into an aqueous buffer in which it is less soluble.
-
Solutions:
-
Lower the final concentration: The final concentration of this compound in the aqueous medium may be exceeding its solubility limit. Try using a lower final concentration.
-
Reduce the final DMSO concentration: While DMSO is a good solvent for this compound, high final concentrations can be toxic to cells. Aim for a final DMSO concentration of less than 0.5% in your cell culture medium, and always include a vehicle control in your experiments.
-
Use a pre-warmed medium: Warming the aqueous medium to 37°C before adding the stock solution can sometimes improve solubility.
-
Stepwise dilution: Instead of adding the DMSO stock directly to the full volume of aqueous medium, try a stepwise dilution. First, dilute the DMSO stock into a small volume of the aqueous medium, vortex briefly, and then add this intermediate dilution to the final volume.
-
Consider co-solvents: For challenging applications, the use of excipients like PEG300 and Tween-80, as indicated in in vivo formulations, might be necessary to maintain solubility in aqueous solutions.[1]
-
Issue 2: The compound does not fully dissolve in DMSO.
-
Potential Cause: The concentration may be too high, or the DMSO may have absorbed water, which can reduce its solvating power.
-
Solutions:
-
Use anhydrous DMSO: Ensure you are using high-quality, anhydrous DMSO.
-
Gentle warming and sonication: Gentle warming of the solution (e.g., in a 37°C water bath) and brief sonication can aid in dissolution. Avoid excessive heat, which could degrade the compound.
-
Quantitative Data Summary
| Parameter | Solvent/Vehicle | Solubility | Source |
| In Vitro Solubility | DMSO | 10 mM | ProbeChem |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.35 mM) | MedChemExpress[1] |
| In Vivo Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (4.35 mM) | MedChemExpress[1] |
| In Vivo Formulation 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.35 mM) | MedChemExpress[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid powder, MW: 477.63 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder using an analytical balance. For 1 mL of a 10 mM stock solution, you will need 4.776 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or brief sonication can be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to make 10 mL of a 10 µM working solution, you would add 10 µL of the 10 mM stock solution.
-
Add the calculated volume of the stock solution to the pre-warmed cell culture medium.
-
Mix immediately by gentle swirling or pipetting to ensure rapid and even distribution and to minimize the risk of precipitation.
-
The final DMSO concentration in this example would be 0.1%. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Visualizations
Caption: DNMT1 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
Technical Support Center: Troubleshooting Off-Target Effects of GSK3735967
Welcome to the technical support center for GSK3735967. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects during their experiments with this novel kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected on-target activity of this compound?
A1: this compound is a potent and selective inhibitor of Kinase X. The intended outcome of treatment is the inhibition of Kinase X activity, leading to a reduction in the phosphorylation of its downstream substrate, Substrate Y, and subsequent modulation of the associated signaling pathway.
Q2: I am observing a cellular phenotype that is inconsistent with the known function of Kinase X. Could this be an off-target effect?
A2: Discrepancies between the observed cellular phenotype and the known consequences of inhibiting the target kinase may suggest off-target effects.[1] It is crucial to verify that the observed effects are due to the inhibition of Kinase X.
Q3: How can I determine if this compound is causing off-target effects in my experiments?
A3: Several experimental approaches can be used to identify off-target effects:
-
Kinome Profiling: This technique screens the inhibitor against a large panel of kinases to determine its selectivity profile.[1] A highly selective inhibitor will bind to its intended target with significantly higher affinity than to other kinases.
-
Phenotypic Screening: Comparing the observed cellular phenotype with the known consequences of inhibiting the target kinase can reveal potential off-target activity.[1]
-
Rescue Experiments: Attempting to rescue the observed phenotype by expressing a drug-resistant mutant of Kinase X or by adding a downstream product of the inhibited pathway can help distinguish between on-target and off-target effects.[2] If the phenotype persists, it is more likely to be an off-target effect.[2]
-
Use of Structurally Unrelated Inhibitors: Employing a structurally different inhibitor of Kinase X can help confirm if the observed phenotype is a result of on-target inhibition.
Q4: My in vitro kinase assay shows this compound is a potent inhibitor of Kinase X, but it has no effect on cell viability in my cell-based assays. What could be the issue?
A4: This is a common challenge that may point to several factors unrelated to off-target effects, such as poor cell permeability, active removal of the compound from the cell by efflux pumps, or compound instability in the cell culture medium.[3]
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity at Effective Concentrations
Q: this compound is causing significant cell death at concentrations where I expect it to be selective for Kinase X. How can I troubleshoot this?
A: Unexplained cytotoxicity is a common indicator of off-target effects. Here’s a step-by-step guide to investigate this issue:
-
Confirm On-Target Engagement: First, ensure that this compound is engaging with Kinase X in your cellular system at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is a valuable method for this.[2]
-
Perform a Dose-Response Curve: A detailed dose-response curve for both the on-target effect (e.g., inhibition of Substrate Y phosphorylation) and cytotoxicity is crucial.[2] If the toxic effects appear at concentrations significantly higher than those required for on-target activity, it suggests an off-target mechanism.[2]
-
Conduct a Kinome-Wide Selectivity Profile: Screen this compound against a broad panel of kinases to identify potential off-target kinases that might be responsible for the toxicity.
-
Rescue Experiment: To determine if the toxicity is on-target, try to rescue the cells by introducing a downstream component of the Kinase X pathway.[2] If the toxicity is not rescued, it is likely an off-target effect.[2]
Issue 2: Activation of an Unexpected Signaling Pathway
Q: My results show that this compound is activating a signaling pathway that is not known to be regulated by Kinase X. What steps should I take?
A: This could be due to off-target activation or crosstalk between signaling pathways.[2] Follow these troubleshooting steps:
-
Validate the Pathway Activation: Use multiple methods (e.g., Western blotting for key phosphorylated proteins, reporter assays) to confirm the activation of the unexpected pathway.
-
Consult Kinase Selectivity Data: If available, review the kinome profiling data for this compound to see if it inhibits kinases known to be negative regulators of the observed activated pathway.
-
Use a More Selective Inhibitor: If possible, compare the effects of this compound with a more selective or structurally different inhibitor for Kinase X.
-
Map the Activated Pathway: Use a panel of inhibitors for the components of the activated pathway to understand the mechanism of activation.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) - On-Target | IC50 (nM) - Off-Target Panel | Selectivity (Fold) |
| Kinase X | 5 | ||
| Kinase A | 5,000 | >1,000 | |
| Kinase B | 800 | 160 | |
| Kinase C | >10,000 | >2,000 |
This table illustrates how to present selectivity data. A higher fold selectivity indicates a more specific compound.[2]
Table 2: Troubleshooting Unexpected Phenotypes
| Observation | Potential Cause | Recommended Action |
| Cell death at expected efficacious concentration. | On-target toxicity or off-target effect. | Perform rescue experiments; conduct broad off-target screening.[2] |
| Activation of an unexpected signaling pathway. | Off-target activation or pathway crosstalk. | Profile the compound against a panel of related targets; map the activated pathway.[2] |
| Inconsistent results between different cell lines. | Cell-type specific off-target effects or differences in target expression. | Quantify target expression in each cell line; perform off-target profiling in the sensitive cell line.[2] |
Experimental Protocols
Protocol 1: Assessing Kinase Selectivity using Kinome Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.[1]
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[1]
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a broad panel of human kinases.
-
Binding Assay: The service will typically perform a competition binding assay where the inhibitor competes with a labeled ligand for binding to each kinase in the panel.[1]
-
Data Analysis: The results are usually reported as the percentage of inhibition at a given concentration or as IC50/Kd values for the off-target kinases. This data is then used to calculate the selectivity score.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound is binding to Kinase X in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations, including a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the amount of soluble Kinase X at each temperature using Western blotting.
-
Data Analysis: A shift in the melting temperature of Kinase X in the presence of this compound indicates target engagement.
Visualizations
Caption: On-target versus off-target pathway inhibition by this compound.
References
How to minimize GSK3735967-induced cytotoxicity
Disclaimer: As of late 2025, publicly available data specifically detailing the cytotoxic effects of GSK3735967 and strategies to mitigate them are limited. This guide is based on the established mechanisms of other DNMT1 inhibitors. Researchers are strongly encouraged to perform their own dose-response and cytotoxicity assessments for their specific cell systems.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it induce cytotoxicity?
This compound is a potent and selective, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] DNMT1 is crucial for maintaining DNA methylation patterns after replication. Inhibition of DNMT1 leads to passive demethylation of the genome, which can reactivate tumor suppressor genes and induce cell cycle arrest or apoptosis.[3][4] Cytotoxicity is an expected outcome of effective DNMT1 inhibition in cancer cells, primarily through the induction of programmed cell death pathways.
Q2: I am observing higher-than-expected cytotoxicity in my experiments with this compound. What are the potential causes?
Several factors could contribute to excessive cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to DNMT1 inhibitors.
-
Compound Concentration: The IC50 can vary significantly between cell types. It's crucial to perform a thorough dose-response analysis.
-
Treatment Duration: Prolonged exposure to DNMT1 inhibitors can lead to cumulative toxicity.
-
Off-Target Effects: While this compound is reported to be selective, off-target effects at higher concentrations cannot be entirely ruled out without specific studies.
-
Experimental Conditions: Factors like cell density, passage number, and media composition can influence cellular responses.
Q3: What are the typical cell death pathways activated by DNMT1 inhibitors?
DNMT1 inhibitors primarily induce apoptosis .[5][6] This is often characterized by the activation of caspases, a family of proteases that execute programmed cell death.[3] Key events include the cleavage of poly(ADP-ribose) polymerase (PARP) and the externalization of phosphatidylserine on the cell membrane. In some contexts, other forms of regulated cell death, such as necroptosis, could be involved, though this is less commonly reported for this class of inhibitors.
Troubleshooting Guides
Issue 1: Excessive Cell Death at Intended Concentrations
Objective: To determine if the observed cytotoxicity is an expected on-target effect or due to experimental variables.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for excessive cytotoxicity.
Detailed Steps:
-
Verify Compound Integrity: Confirm the correct stock concentration and proper storage of this compound. Ensure accurate dilutions.
-
Optimize Dose and Duration:
-
Perform a broad dose-response curve (e.g., 1 nM to 10 µM) to determine the IC50 in your specific cell line.
-
Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) at a fixed concentration to understand the kinetics of the cytotoxic response.
-
-
Standardize Culture Conditions: Ensure consistent cell passage number, seeding density, and media components. Mycoplasma contamination can also alter cellular responses to drugs.
-
Characterize Cell Death: Use assays like Annexin V/Propidium Iodide (PI) staining or caspase activity assays to confirm if the observed cell death is apoptosis.
Issue 2: Difficulty in Finding a Therapeutic Window (Efficacy vs. Toxicity)
Objective: To identify a concentration of this compound that inhibits DNMT1 activity with minimal immediate cytotoxicity, allowing for the study of longer-term effects.
Potential Mitigation Strategies:
-
Pulsed Dosing: Instead of continuous exposure, treat cells for a shorter period (e.g., 24 hours), then wash out the compound and culture in fresh media. This can sometimes be sufficient to induce epigenetic changes without causing widespread cell death.
-
Co-treatment with a Pan-Caspase Inhibitor: To investigate whether apoptosis is the primary driver of cytotoxicity, a pan-caspase inhibitor like Z-VAD-FMK can be used. If co-treatment rescues the cells, it confirms a caspase-dependent apoptotic mechanism.
Caption: Co-treatment with a caspase inhibitor to mitigate apoptosis.
-
Combination Therapy: In some contexts, combining DNMT1 inhibitors with other agents (like HDAC inhibitors) can have synergistic effects, potentially allowing for lower, less toxic doses of each compound.[2][6][7]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of 2-fold dilutions of this compound in culture medium, ranging from a high concentration (e.g., 20 µM) to a low concentration (e.g., 1 nM). Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a defined period (e.g., 72 or 96 hours).
-
Viability Assay: Assess cell viability using a suitable assay, such as one based on resazurin (e.g., CellTiter-Blue) or ATP content (e.g., CellTiter-Glo).
-
Data Analysis: Normalize the results to the vehicle control and plot the percentage of viability against the log of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis via Caspase-3/7 Activity
-
Experimental Setup: Plate cells in a 96-well plate and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50) for a set time (e.g., 48 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Assay: Use a commercially available luminogenic or fluorogenic caspase-3/7 assay (e.g., Caspase-Glo® 3/7). Add the reagent directly to the wells according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for the recommended time (typically 30-60 minutes).
-
Measurement: Read the luminescence or fluorescence using a plate reader.
-
Analysis: An increase in signal relative to the vehicle control indicates activation of caspase-3 and/or -7, and thus apoptosis.
Data Presentation
Table 1: Example IC50 Values for Various DNMT1 Inhibitors in Different Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Decitabine | HCT116 | Colon Cancer | ~0.1-0.5 | Fictional Example |
| Azacitidine | HL-60 | Leukemia | ~1-5 | Fictional Example |
| SGI-1027 | A549 | Lung Cancer | ~2.5-10 | Fictional Example |
| This compound | [Your Cell Line] | [Your Cancer Type] | To be determined | Your Data |
Note: The IC50 values are highly dependent on the assay conditions and cell line. This table is for illustrative purposes only.
Signaling Pathway
Generalized Pathway of DNMT1 Inhibition-Induced Apoptosis
Caption: DNMT1 inhibition can lead to apoptosis via gene re-expression.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. DNMT1 and DNMT3b silencing sensitizes human hepatoma cells to TRAIL‐mediated apoptosis via up‐regulation of TRAIL‐R2/DR5 and caspase‐8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin inhibits DNMT1, resulting in conditional apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNMTs inhibitor SGI-1027 induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA methyltransferase inhibition enhances apoptosis induced by histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Improving the stability of GSK3735967 in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for the effective use and handling of GSK3735967, a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1) with an IC50 of 40 nM.[1] As a DNMT1 inhibitor, it blocks the action of the DNMT1 enzyme, which is responsible for maintaining DNA methylation patterns during cell division. Inhibition of DNMT1 can lead to the demethylation of DNA and the reactivation of silenced genes, such as tumor suppressor genes.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the stability and activity of this compound. Please refer to the table below for recommended storage conditions for both the solid compound and solutions.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution in an appropriate organic solvent. For detailed instructions, please refer to the "Experimental Protocols" section.
Q4: Is this compound stable in aqueous solutions?
A4: The stability of this compound in aqueous solutions can be influenced by factors such as pH and buffer composition. For optimal results, it is advisable to prepare fresh working solutions from a frozen stock on the day of the experiment. For more details, see the "Troubleshooting Guide."
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed when diluting DMSO stock solution in aqueous buffer (e.g., PBS). | The solubility of this compound is lower in aqueous solutions compared to DMSO. Adding a concentrated DMSO stock directly to an aqueous buffer can cause the compound to precipitate out of solution. | To avoid precipitation, it is recommended to perform serial dilutions. First, dilute the high-concentration DMSO stock to an intermediate concentration in DMSO. Then, add this intermediate stock to the aqueous buffer dropwise while vortexing to ensure rapid and thorough mixing. The final concentration of DMSO in the working solution should be kept as low as possible, ideally below 0.5%, to minimize solvent effects on the biological system. |
| Loss of compound activity over time in prepared solutions. | This compound may degrade in solution, especially in aqueous buffers at room temperature or upon repeated freeze-thaw cycles. | Prepare fresh working solutions for each experiment from a frozen stock solution. Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. Store all solutions at the recommended temperatures (see Data Presentation section). |
| Inconsistent experimental results. | Inconsistent solution preparation, storage, or handling can lead to variability in compound concentration and activity. | Strictly adhere to the recommended protocols for solution preparation and storage. Ensure accurate pipetting and thorough mixing at each step. Use calibrated equipment and high-purity solvents and reagents. |
| Difficulty dissolving the powdered compound. | The compound may not be readily soluble in all solvents. | This compound is soluble in DMSO. Use of a vortex mixer or sonication can aid in dissolution. For other solvents, it is important to test solubility on a small scale first. |
Data Presentation
Storage Conditions
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 2 years |
| Solution in DMSO | 4°C | 2 weeks |
| Solution in DMSO | -80°C | 6 months |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound provided. The molecular weight of this compound (C25H31N7OS) is 477.63 g/mol .
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term storage (up to 2 weeks).
Protocol 2: DNMT1 Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound on DNMT1. Specific details may vary depending on the assay kit and instrumentation used.
Workflow:
DNMT1 Inhibition Assay Workflow
Signaling Pathway
The following diagram illustrates the central role of DNMT1 in maintaining DNA methylation and how its inhibition by this compound can lead to gene reactivation.
DNMT1 Signaling and Inhibition
References
GSK3735967 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability and reproducibility issues when working with GSK3735967.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, non-nucleoside inhibitor of DNA Methyltransferase 1 (DNMT1).[1] DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns during cell division. By inhibiting DNMT1, this compound leads to passive demethylation of DNA, which can result in the re-expression of silenced genes, including tumor suppressor genes.
Q2: What is the IC50 value for this compound?
A2: The reported half-maximal inhibitory concentration (IC50) for this compound against DNMT1 is 40 nM.[1]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability or Proliferation Assays
| Possible Cause | Troubleshooting Steps |
| Cell Line Heterogeneity | Ensure you are using a consistent and low-passage number of your cell line. Perform cell line authentication to confirm its identity. Consider single-cell cloning to generate a more homogeneous population. |
| Inconsistent Seeding Density | Optimize and strictly control the cell seeding density for your assays. Use a cell counter for accurate cell quantification. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Variability in Compound Potency | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| Inconsistent Incubation Times | Ensure precise and consistent incubation times with the compound across all experimental replicates and batches. |
Issue 2: Inconsistent Results in Gene Expression Analysis (e.g., qPCR, Western Blot)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and target gene(s). |
| Timing of Analysis | The effects of DNMT1 inhibition on gene expression are often time-dependent. Conduct a time-course experiment to identify the optimal time point for analyzing changes in your target gene expression. |
| Cell Cycle Synchronization | DNMT1 activity is linked to the S-phase of the cell cycle. Consider synchronizing your cells to reduce variability related to cell cycle stage. |
| RNA/Protein Degradation | Use appropriate inhibitors of RNases and proteases during sample collection and processing. Ensure proper storage of samples at -80°C. |
| Primer/Antibody Specificity | Validate the specificity of your qPCR primers and antibodies. Run appropriate controls, such as no-template controls for qPCR and isotype controls for antibodies. |
Issue 3: Lack of Expected Phenotypic Effect
| Possible Cause | Troubleshooting Steps |
| Cell Line Insensitivity | The response to DNMT1 inhibition can be cell-type specific. Confirm that your chosen cell line is sensitive to DNMT1 inhibitors. You can test for global DNA demethylation as a positive control. |
| Compound Inactivity | Verify the integrity and activity of your this compound stock. If possible, compare its activity to a new batch or a different DNMT1 inhibitor. |
| Insufficient Treatment Duration | The phenotypic effects of epigenetic modifications can take time to manifest. Extend the duration of the treatment, ensuring to replenish the media with fresh compound as needed. |
| Off-target Effects | While this compound is reported to be selective, consider the possibility of off-target effects. Consult the literature for any known off-target activities. |
Quantitative Data
| Parameter | Value | Reference |
| Target | DNMT1 | [1] |
| IC50 | 40 nM | [1] |
Experimental Protocols
Protocol: General Cell-Based Assay for Assessing the Effect of this compound on Gene Expression
-
Cell Culture:
-
Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before starting the experiment.
-
-
Compound Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, prepare fresh serial dilutions of this compound in the cell culture medium. Include a vehicle control (DMSO) at the same final concentration as in the highest compound concentration.
-
-
Cell Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a predetermined density.
-
Allow cells to adhere overnight.
-
Remove the old medium and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
Sample Collection and Analysis (Example: qPCR):
-
After the incubation period, wash the cells with PBS.
-
Lyse the cells directly in the plate using a suitable lysis buffer for RNA extraction.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using gene-specific primers for your target gene(s) and a housekeeping gene for normalization.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Visualizations
Caption: Mechanism of action of this compound as a DNMT1 inhibitor.
Caption: General troubleshooting workflow for experimental variability.
References
Technical Support Center: Addressing GSK3735967 Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to GSK3735967, a selective and reversible DNMT1 inhibitor, in their cell line experiments.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during your research.
Problem 1: My cell line shows a decreased sensitivity to this compound over time, as indicated by an increasing IC50 value.
| Possible Cause | Suggested Solution |
| Development of Acquired Resistance | Cancer cells can develop resistance to therapeutic agents through various mechanisms.[1] |
| - Upregulation of Drug Efflux Pumps | Perform qPCR or Western blot to check for increased expression of ABC transporters like ABCG2 (BCRP) and ABCB1 (MDR1). Consider co-treatment with an efflux pump inhibitor to see if sensitivity is restored.[1] |
| - Activation of Bypass Signaling Pathways | Investigate the activation status of pro-survival signaling pathways such as PI3K/Akt/mTOR or MAPK.[2][3] Western blotting for key phosphorylated proteins (e.g., p-Akt, p-mTOR, p-ERK) can confirm this. Combination therapy with inhibitors of these pathways may overcome resistance.[3][4] |
| - Altered DNA Methylation Patterns | Profile the methylome of your resistant cells to identify changes in DNA methylation that may drive resistance, such as hypomethylation of oncogenes or hypermethylation of tumor suppressor genes. |
| Cell Line Contamination or Misidentification | It's crucial to ensure the integrity of your cell line. |
| Have your cell line authenticated using short tandem repeat (STR) profiling. Routinely test for mycoplasma contamination. | |
| Experimental Variability | Inconsistent results can arise from variations in experimental procedures.[5][6] |
| Standardize all aspects of your cell culture and drug treatment protocols, including cell seeding density, passage number, and media composition.[5][6] |
Problem 2: I observe significant cell death initially, but a subpopulation of cells survives and repopulates the culture in the continued presence of this compound.
| Possible Cause | Suggested Solution |
| Selection of Pre-existing Resistant Clones | A heterogeneous tumor cell population may contain a small number of intrinsically resistant cells. |
| Isolate and characterize the surviving cell population to understand the mechanism of resistance. Compare its molecular profile (gene expression, methylation patterns) to the parental cell line. | |
| Induction of a Drug-Tolerant Persister (DTP) State | Some cancer cells can enter a reversible, slow-proliferating state to survive drug treatment. |
| Investigate markers of a DTP state, such as altered metabolism or expression of specific stress-response genes. Consider a "drug holiday" to see if sensitivity is restored after a period of growth in drug-free media. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, reversible, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1).[3][7] DNMT1 is the key enzyme responsible for maintaining DNA methylation patterns during cell division. By inhibiting DNMT1, this compound leads to passive demethylation of the genome, which can reactivate the expression of silenced tumor suppressor genes and induce anti-tumor effects.
Q2: What are the potential mechanisms of resistance to DNMT1 inhibitors like this compound?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to epigenetic therapies, including DNMT inhibitors, can arise through several general mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration.[1][8]
-
Activation of Compensatory Pathways: Cancer cells can activate alternative signaling pathways to bypass their dependency on the pathway targeted by the drug.[2][3] For DNMT inhibitors, this could involve pathways that promote cell survival and proliferation despite the changes in DNA methylation.
-
Alterations in Epigenetic Machinery: Changes in the expression or activity of other epigenetic modifying enzymes, such as Ten-eleven translocation (TET) enzymes which are involved in DNA demethylation, could counteract the effects of DNMT1 inhibition.[9][10][11]
-
Secondary Epigenetic Alterations: Resistant cells may acquire new patterns of DNA methylation that promote the expression of oncogenes or silence tumor suppressor genes, rendering the cells insensitive to the effects of the DNMT1 inhibitor.
Q3: How can I confirm that this compound is inhibiting DNMT1 in my cells?
You can assess the activity of this compound through several methods:
-
Global DNA Methylation Analysis: Measure the overall level of 5-methylcytosine (5mC) in the genomic DNA of treated versus untreated cells using methods like ELISA-based assays or LC-MS/MS. A decrease in global 5mC levels indicates DNMT1 inhibition.
-
Gene-Specific Methylation Analysis: Use techniques like methylation-specific PCR (MSP) or bisulfite sequencing to examine the methylation status of the promoter regions of specific tumor suppressor genes that are known to be silenced by hypermethylation in your cancer cell line model.[7][12][13] Re-expression of these genes, which can be measured by qPCR or Western blotting, would be an indirect indicator of successful DNMT1 inhibition.
Q4: What are some strategies to overcome resistance to this compound?
Based on the potential mechanisms of resistance, several strategies can be explored:
-
Combination Therapy: Combining this compound with other anti-cancer agents is a promising approach.[5][14] For example:
-
Inhibitors of bypass signaling pathways (e.g., PI3K/mTOR inhibitors) can be used to block the compensatory mechanisms activated in resistant cells.[3][4]
-
Chemotherapeutic agents may have synergistic effects with DNMT inhibitors, as demethylation can re-sensitize cells to conventional chemotherapy.
-
Immune checkpoint inhibitors could be another option, as epigenetic modulation can enhance the immunogenicity of tumor cells.
-
-
Targeting Efflux Pumps: If increased drug efflux is identified as the resistance mechanism, co-treatment with an ABC transporter inhibitor could restore sensitivity.
-
Epigenetic Drug Combinations: Combining DNMT inhibitors with other epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors, can have synergistic effects in some cancer models.
Experimental Protocols
1. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is used to determine the IC50 value of this compound.
-
Day 1: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Day 2: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Day 4/5: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and normalize the values to the vehicle control. Plot the dose-response curve and calculate the IC50 value using appropriate software.
2. Western Blotting for Signaling Pathway Activation
This protocol can be used to assess the activation of bypass signaling pathways.
-
Treatment: Treat sensitive and resistant cells with this compound at the respective IC50 concentrations for a specified time.
-
Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, and a loading control like GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. DNA Methylation Analysis by Methylation-Specific PCR (MSP)
This protocol allows for the analysis of the methylation status of specific gene promoters.
-
DNA Extraction and Bisulfite Conversion: Extract genomic DNA from treated and untreated cells and perform bisulfite conversion using a commercial kit. Bisulfite treatment converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Perform two separate PCR reactions for each sample using two pairs of primers: one pair specific for the methylated sequence and another for the unmethylated sequence.
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of a band in the "methylated" reaction and its absence in the "unmethylated" reaction indicates hypermethylation, and vice-versa.
Visualizations
References
- 1. The paradigm of drug resistance in cancer: an epigenetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Understanding the Mechanisms by Which Epigenetic Modifiers Avert Therapy Resistance in Cancer [frontiersin.org]
- 3. Inhibition of DNA methyltransferase as a novel therapeutic strategy to overcome acquired resistance to dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of DNA methyltransferase as a novel therapeutic strategy to overcome acquired resistance to dual PI3K/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. DNA/Methylation analysis Protocols [protocol-online.org]
- 8. whatisepigenetics.com [whatisepigenetics.com]
- 9. Upregulation of TET2 and Resistance to DNA Methyltransferase (DNMT) Inhibitors in DNMT1-Deleted Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
Best practices for long-term storage of GSK3735967
This technical support center provides best practices for the long-term storage of GSK3735967, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Recommended Storage Conditions
Proper storage of this compound is critical to maintain its integrity and ensure reliable experimental results. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | Up to 2 years | Store in a tightly sealed, light-resistant container. |
| 4°C | Up to 6 months | For short-term storage. | |
| Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Use within a shorter timeframe to minimize degradation.[1] |
Troubleshooting Guide
This guide addresses specific issues that users may encounter during the storage and handling of this compound.
Issue 1: Compound precipitation in DMSO stock solution upon thawing.
-
Question: I thawed my -80°C stock solution of this compound in DMSO, and I observe solid particles. What should I do?
-
Answer: Precipitation upon thawing can occur, especially with concentrated stock solutions.
-
Gentle Warming: Warm the vial in a water bath at room temperature (20-25°C) for a few minutes.
-
Vortexing: Gently vortex the solution to aid in redissolving the compound.
-
Sonication: If precipitation persists, sonicate the vial for a short period (1-5 minutes).
-
Solubility Check: If the compound does not redissolve, it may indicate that the concentration is too high for the storage temperature. Consider preparing a more dilute stock solution for future use.
-
Issue 2: Loss of compound activity or inconsistent experimental results.
-
Question: My experiments using a previously stored stock solution of this compound are showing weaker or inconsistent results compared to a freshly prepared solution. What could be the cause?
-
Answer: A loss of activity can be due to compound degradation.
-
Improper Storage: Verify that the stock solution has been stored at the recommended temperature (-80°C for long-term) and protected from light.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can accelerate degradation. It is highly recommended to aliquot stock solutions into single-use volumes.
-
Water Absorption by DMSO: DMSO is hygroscopic and can absorb atmospheric moisture over time, which can lead to hydrolysis of the compound. Ensure that anhydrous DMSO was used for the initial stock preparation and that vials are tightly sealed.
-
Purity Assessment: Perform a purity check of the stock solution using the HPLC method described in the "Experimental Protocols" section to determine if degradation has occurred.
-
Issue 3: Observing unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
-
Question: I am analyzing my this compound sample and see additional peaks that were not present in the initial analysis of the fresh compound. What are these peaks?
-
Answer: The appearance of new peaks likely indicates the presence of degradation products. This compound contains a sulfonamide and a pyrimidine moiety, which can be susceptible to certain degradation pathways.
-
Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis, especially under acidic or basic conditions. The pyrimidine ring can also undergo hydrolytic cleavage.[2]
-
Oxidation: The sulfur atom in the sulfonamide group and various positions on the aromatic rings can be susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV, can induce degradation. Store all forms of the compound protected from light.
To identify the nature of the degradation, a forced degradation study can be performed as outlined in the "Experimental Protocols" section.
-
Frequently Asked Questions (FAQs)
Q1: Can I store this compound solution in solvents other than DMSO?
A1: While DMSO is the most common solvent for creating high-concentration stock solutions, the solubility in other solvents should be determined empirically. If using aqueous buffers for working solutions, it is recommended to prepare them fresh daily from a DMSO stock. The stability of this compound in aqueous solutions over extended periods has not been widely reported and should be validated for your specific experimental conditions.
Q2: How many times can I freeze and thaw a DMSO stock solution of this compound?
A2: It is strongly recommended to minimize freeze-thaw cycles. For optimal results, aliquot the stock solution into single-use vials after preparation. If repeated use from a single vial is unavoidable, limit it to no more than 3-5 freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A3: Yes, as with many complex organic molecules, exposure to light, especially UV light, should be avoided to prevent potential photodegradation. Store the solid compound and solutions in light-resistant containers (e.g., amber vials) or in a dark location.
Q4: What are the signs of this compound degradation?
A4: Visual signs of degradation in the solid form can include a change in color or appearance. For solutions, precipitation that does not redissolve upon warming or a change in color can indicate degradation. The most reliable method for detecting degradation is through analytical techniques like HPLC, which can reveal a decrease in the main compound peak and the appearance of new impurity peaks. A loss of biological activity in your assays is also a strong indicator of degradation.
Q5: What are the incompatible materials to avoid when working with this compound?
A5: The safety data sheet for this compound indicates that it is incompatible with strong acids/alkalis and strong oxidizing/reducing agents. Avoid contact with these materials to prevent rapid degradation.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound. Method optimization may be required for your specific instrumentation.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the this compound stock solution in the initial mobile phase composition (90:10 Mobile Phase A:B) to a final concentration of approximately 0.1 mg/mL.
-
Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC purity assessment of this compound.
Protocol 2: Forced Degradation Study of this compound
This study is designed to intentionally degrade the compound to understand its stability profile and potential degradation products.
-
Sample Preparation: Prepare a solution of this compound in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Stress Conditions (perform in separate vials):
-
Acid Hydrolysis: Add 1N HCl to the sample solution to a final concentration of 0.1N. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the sample solution to a final concentration of 0.1N. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the sample solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to a calibrated light source (e.g., UV lamp at 254 nm) for 24 hours.
-
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by HPLC-MS to separate and identify the degradation products.
Signaling Pathways and Logical Relationships
References
Technical Support Center: Interpreting Unexpected Results with Compound-X
Disclaimer: Information regarding "GSK3735967" is not publicly available. This guide uses "Compound-X" as a placeholder to provide a framework for troubleshooting unexpected results with a novel investigational compound, based on general principles of pharmacology and drug development.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address unexpected results during experiments with Compound-X.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering step-by-step guidance to identify potential causes and solutions.
Question 1: Why is the observed in vitro potency of Compound-X significantly lower than expected?
Possible Causes:
-
Compound integrity and stability issues.
-
Problems with assay conditions.
-
Cellular permeability and efflux.
-
Incorrect data analysis.
Troubleshooting Protocol:
-
Verify Compound Integrity:
-
Confirm the identity and purity of your Compound-X stock using methods like LC-MS or NMR.
-
Assess the stability of Compound-X in your assay buffer and cell culture medium over the experiment's duration.
-
-
Optimize Assay Conditions:
-
ATP Concentration (for kinase assays): If Compound-X is an ATP-competitive inhibitor, its apparent potency will be sensitive to the ATP concentration. Ensure the ATP concentration in your assay is at or near the Km for the target kinase.
-
Enzyme/Substrate Concentration: Validate the concentrations of your enzyme and substrate to ensure they are within the linear range of the assay.
-
Incubation Time: Optimize the pre-incubation time of Compound-X with the target enzyme before initiating the reaction.
-
-
Assess Cellular Effects:
-
For cell-based assays, determine the intracellular concentration of Compound-X to assess its permeability.
-
Investigate if Compound-X is a substrate for cellular efflux pumps (e.g., P-glycoprotein) which could lower its effective intracellular concentration.
-
-
Review Data Analysis:
-
Double-check calculations for dilutions and final concentrations.
-
Ensure the curve-fitting model used for IC50 determination is appropriate for the data.
-
Question 2: We are observing unexpected cytotoxicity in cell lines that do not express the primary target of Compound-X. What could be the cause?
Possible Causes:
-
Off-target effects on other essential cellular proteins.
-
Metabolism of Compound-X into a toxic byproduct.
-
Non-specific effects related to the compound's physicochemical properties at high concentrations.
Troubleshooting Protocol:
-
Perform Off-Target Profiling:
-
Screen Compound-X against a broad panel of kinases and other relevant protein targets to identify potential off-target interactions.
-
Utilize computational methods to predict potential off-target binding based on the structure of Compound-X.[1]
-
-
Investigate Compound Metabolism:
-
Use liquid chromatography-mass spectrometry (LC-MS) to analyze the cell culture medium and cell lysates for the presence of Compound-X metabolites.
-
If metabolites are identified, synthesize them and test their cytotoxic effects directly.
-
-
Control for Non-Specific Effects:
-
Include a structurally related but inactive control compound in your experiments to determine if the observed toxicity is due to a specific interaction.
-
Assess cell viability using multiple, mechanistically distinct assays (e.g., membrane integrity assays alongside metabolic assays) to rule out assay-specific artifacts.
-
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of Compound-X? A1: As Compound-X is an investigational agent, a complete off-target profile is still under investigation. Initial broad-panel kinase screening suggests potential interactions with [Placeholder: e.g., Kinase Family Y and Z]. Researchers should perform their own off-target assessments in their specific experimental systems.
Q2: What is the recommended solvent and storage condition for Compound-X? A2: Compound-X is typically supplied as a solid. We recommend preparing a stock solution in DMSO at a concentration of 10 mM. Aliquot and store at -80°C to minimize freeze-thaw cycles. For aqueous buffers, the solubility may be limited; please refer to the specific batch's Certificate of Analysis.
Q3: Are there any known adverse events associated with this class of compounds in clinical trials? A3: While specific data for Compound-X is not available, similar compounds targeting this pathway have shown adverse events in clinical settings. These can include [Placeholder: e.g., gastrointestinal issues, skin rashes, and elevated liver enzymes]. Researchers should monitor for unexpected cellular stress responses.
Data Presentation
Table 1: Comparative Potency of Compound-X and a Control Inhibitor
| Compound | Target Kinase IC50 (nM) | Off-Target A IC50 (nM) | Off-Target B IC50 (nM) |
| Compound-X | 15 | 1,250 | > 10,000 |
| Control Inhibitor | 2 | 50 | 5,000 |
Table 2: Cytotoxicity Profile in Various Cell Lines
| Cell Line | Target Expression | Compound-X GI50 (µM) |
| Cell Line A | High | 0.1 |
| Cell Line B | Low | 0.5 |
| Cell Line C | Null | 15.2 |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
-
Reagents: Kinase buffer, active kinase, peptide substrate, ATP, Compound-X, and a suitable detection reagent.
-
Procedure:
-
Prepare serial dilutions of Compound-X in kinase buffer.
-
In a 96-well plate, add 5 µL of diluted Compound-X, 10 µL of the kinase/substrate mix, and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the signal using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT)
-
Reagents: Cell culture medium, cells of interest, Compound-X, MTT solution, and solubilization buffer.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of Compound-X and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percent viability relative to the vehicle control and determine the GI50 value.
-
Visualizations
Caption: Hypothetical signaling pathway for Compound-X.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Caption: Logical flow for interpreting unexpected results.
References
Validation & Comparative
Validating GSK3735967 Specificity for DNMT1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK3735967 and its closely related analogs with other DNA methyltransferase 1 (DNMT1) inhibitors. The following sections present supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant biological pathways to offer a comprehensive assessment of this compound's specificity.
Executive Summary
This compound is a potent and selective, reversible, non-nucleoside inhibitor of DNMT1. It belongs to a class of dicyanopyridine-containing compounds developed by GlaxoSmithKline, which includes the extensively studied analogs GSK3685032 and GSK3484862. These compounds exhibit high selectivity for DNMT1 over the de novo methyltransferases DNMT3A and DNMT3B, as well as a wide range of other methyltransferases and kinases. This high specificity, combined with improved tolerability compared to traditional nucleoside analog inhibitors, makes them valuable tools for studying the specific roles of DNMT1 and promising candidates for therapeutic development.
Comparative Performance Data
The following tables summarize the in vitro potency and selectivity of this compound and its analogs compared to other known DNMT1 inhibitors.
Table 1: In Vitro Potency of DNMT1 Inhibitors
| Compound | Type | DNMT1 IC50 (nM) | Reference(s) |
| This compound | Non-nucleoside | 40 | |
| GSK3685032 | Non-nucleoside | 36 | |
| GSK3484862 | Non-nucleoside | 230 | |
| SW155246 | Non-nucleoside | 1,200 | |
| RG108 | Non-nucleoside | 115 | |
| SGI-1027 | Non-nucleoside | 12,500 | |
| Decitabine (5-aza-2'-deoxycytidine) | Nucleoside Analog | Varies (mechanism-dependent) | |
| 5-Azacytidine | Nucleoside Analog | Varies (mechanism-dependent) |
Table 2: Selectivity Profile of GSK3685032
| Target | Fold Selectivity vs. DNMT1 | Reference(s) |
| DNMT3A/3L | >2,500 | |
| DNMT3B/3L | >2,500 | |
| Other Methyltransferases (panel of 34) | >10 µM IC50 | |
| Kinases (panel of 369) | >10 µM IC50 |
Experimental Protocols for Specificity Validation
Robust validation of a DNMT1 inhibitor's specificity requires a multi-pronged approach, progressing from biochemical assays to cellular and in vivo studies. Below are detailed protocols for key experiments.
In Vitro DNMT1 Activity/Inhibition Assay (Biochemical)
This foundational experiment determines the direct inhibitory effect of the compound on purified DNMT1 enzyme.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of an inhibitor against DNMT1.
Methodology: A common method is an ELISA-like colorimetric or fluorescence-based assay.
-
Plate Preparation: A DNA substrate, often a cytosine-rich oligonucleotide, is coated onto microplate wells.
-
Reaction Mixture: A reaction buffer containing the purified recombinant DNMT1 enzyme, the methyl donor S-adenosyl-L-methionine (SAM), and the test inhibitor at various concentrations is added to the wells.
-
Incubation: The plate is incubated to allow the methylation reaction to proceed.
-
Detection: The level of DNA methylation is quantified using an antibody specific for 5-methylcytosine (5mC). This is typically followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a colorimetric or fluorometric reaction.
-
Data Analysis: The signal intensity is measured using a microplate reader. The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement within a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Objective: To verify that the inhibitor binds to DNMT1 in living cells.
Methodology:
-
Cell Treatment: Intact cells are treated with the test inhibitor or a vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins and cell debris by centrifugation.
-
Protein Detection: The amount of soluble DNMT1 remaining at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble DNMT1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Global DNA Methylation Assay
This assay assesses the functional consequence of DNMT1 inhibition on the overall methylation status of the cell's genome.
Objective: To determine if the inhibitor leads to a dose-dependent reduction in global 5mC levels.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines are treated with increasing concentrations of the inhibitor for a defined period (e.g., 72 hours).
-
Genomic DNA Extraction: High-quality genomic DNA is isolated from the treated cells.
-
Quantification of 5mC: The percentage of 5mC in the genomic DNA is measured. Common methods include:
-
ELISA-based assays: Similar to the in vitro activity assay, these use an anti-5mC antibody to quantify the amount of methylated cytosine in the DNA sample.
-
Liquid chromatography-mass spectrometry (LC-MS): This highly sensitive method provides a precise quantification of 5mC levels.
-
LINE-1 repetitive element methylation analysis: The methylation status of Long Interspersed Nuclear Element-1 (LINE-1) repeats can serve as a surrogate for global DNA methylation levels.
-
-
Data Analysis: The percentage of 5mC is calculated for each treatment condition and compared to the vehicle control to determine the extent of global demethylation.
Signaling Pathways and Experimental Workflows
DNMT1 plays a crucial role in various signaling pathways that are fundamental to cell fate, proliferation, and survival. The following diagrams, generated using Graphviz, illustrate some of these key pathways and a typical experimental workflow for inhibitor validation.
Caption: DNMT1 in the Wnt Signaling Pathway.
Caption: DNMT1 Regulation by and Interaction with p53.
Caption: DNMT1 in the JAK/STAT Signaling Pathway.
A Comparative Guide to GSK3735967 and Other DNMT1 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of GSK3735967 (also known as GSK3685032) with other prominent DNA methyltransferase 1 (DNMT1) inhibitors. The following sections provide a detailed analysis of their performance, supported by experimental data, to aid in the selection of appropriate research tools and potential therapeutic candidates.
Introduction to DNMT1 Inhibition
DNA methylation is a critical epigenetic modification that plays a pivotal role in gene regulation. DNA methyltransferase 1 (DNMT1) is the key enzyme responsible for maintaining DNA methylation patterns during cell division. In various cancers, aberrant DNA hypermethylation leads to the silencing of tumor suppressor genes. Consequently, inhibitors of DNMT1 have emerged as a promising class of anti-cancer agents. These inhibitors can be broadly categorized into two main classes: nucleoside analogs and non-nucleoside inhibitors. This compound is a novel, potent, and selective non-nucleoside inhibitor of DNMT1.
Mechanism of Action
The mechanism by which DNMT1 inhibitors exert their effects varies significantly between different classes of compounds.
This compound is a first-in-class, reversible, and non-covalent inhibitor of DNMT1.[1][2] It selectively targets DNMT1, distinguishing it from the de novo methyltransferases DNMT3A and DNMT3B.[3] Its mechanism involves competing with the DNMT1 active-site loop for access to hemimethylated DNA, thereby preventing the maintenance of DNA methylation patterns.[4][5] This non-covalent and reversible inhibition contrasts sharply with the mechanism of nucleoside analogs and is associated with improved tolerability.[1]
Nucleoside Analogs , such as decitabine (5-aza-2'-deoxycytidine) and azacitidine, are prodrugs that, once incorporated into DNA, form an irreversible covalent bond with DNMT enzymes, trapping them and leading to their degradation.[4][5] This mechanism is not specific to DNMT1 and also affects DNMT3A and DNMT3B, which can contribute to their dose-limiting toxicities.[4][5]
Other Non-Nucleoside Inhibitors , like RG-108 and SGI-1027, also act as direct inhibitors of DNMT enzymes. SGI-1027 is a competitive inhibitor with respect to the S-adenosylmethionine (SAM) cofactor binding site and shows activity against DNMT1, DNMT3A, and DNMT3B.[6][7]
Performance Data: A Quantitative Comparison
The following tables summarize the quantitative data for this compound and other selected DNMT1 inhibitors, focusing on their potency and selectivity.
Table 1: Biochemical Potency of DNMT1 Inhibitors
| Compound | Type | DNMT1 IC50 | DNMT3A IC50 | DNMT3B IC50 | Selectivity for DNMT1 |
| This compound (GSK3685032) | Non-nucleoside, Reversible | 0.036 µM [3] | >100 µM | >100 µM | >2500-fold vs DNMT3A/3B[3] |
| Decitabine | Nucleoside Analog | Not directly comparable (covalent) | Not directly comparable (covalent) | Not directly comparable (covalent) | Non-selective |
| Azacitidine | Nucleoside Analog | Not directly comparable (covalent) | Not directly comparable (covalent) | Not directly comparable (covalent) | Non-selective |
| RG-108 | Non-nucleoside | 115 nM[8] | - | - | - |
| SGI-1027 | Non-nucleoside | 6 µM[6][8] | 8 µM[6][8] | 7.5 µM[6][8] | Non-selective |
Table 2: Cellular Activity of DNMT1 Inhibitors
| Compound | Cell Line | Assay | Endpoint | Result |
| This compound (GSK3685032) | Hematological Cancer Cell Lines (Panel of 51) | Cell Proliferation | Growth IC50 (6 days) | Median: 0.64 µM[9] |
| This compound (GSK3685032) | MV4-11 (AML) | Gene Transcription | Upregulation of immune-related genes | Dose-dependent increase[9] |
| Decitabine | Various Cancer Cell Lines | Cytotoxicity | - | Cytotoxic effects[1] |
| SGI-1027 | Huh7 (Hepatocellular Carcinoma) | Cell Viability | IC50 (24 hours) | 27.30 µmol/l[10] |
In Vivo Efficacy and Tolerability
Preclinical studies in animal models have provided valuable insights into the in vivo performance of this compound compared to the standard-of-care agent, decitabine.
In xenograft models of acute myeloid leukemia (AML), this compound demonstrated superior tumor growth inhibition and a significant survival benefit compared to decitabine.[1][11] Notably, this compound was much better tolerated, with less impact on body weight and hematological parameters such as neutrophils, red blood cells, and platelets, even at doses that achieved greater DNA hypomethylation.[1] This improved safety profile is attributed to its reversible and selective mechanism of action, which avoids the DNA damage associated with nucleoside analogs.[1]
Signaling Pathways and Experimental Workflows
The inhibition of DNMT1 can impact various cellular signaling pathways implicated in cancer. The following diagrams illustrate a key signaling pathway influenced by DNMT1 and a general workflow for screening DNMT1 inhibitors.
Caption: DNMT1's role in cancer signaling pathways.
Caption: Workflow for DNMT1 inhibitor screening.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of DNMT1 inhibitors. Below are outlines for key assays.
DNMT1 Enzymatic Activity Assay (Colorimetric)
This assay measures the activity of DNMT1 by quantifying the methylation of a DNA substrate.
-
Coating: A cytosine-rich DNA substrate is coated onto microplate wells.
-
Reaction: Purified DNMT1 enzyme is added to the wells along with the methyl donor S-adenosylmethionine (SAM) and the test inhibitor (e.g., this compound) at various concentrations.
-
Incubation: The plate is incubated to allow the methylation reaction to proceed.
-
Detection: The methylated DNA is recognized by a specific primary antibody against 5-methylcytosine.
-
Signal Generation: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chromogenic substrate.
-
Measurement: The absorbance is read using a microplate reader. The degree of inhibition is calculated relative to a no-inhibitor control.
Cellular Proliferation Assay (CCK-8)
This assay determines the effect of DNMT1 inhibitors on the proliferation of cancer cells.
-
Cell Seeding: Cancer cells (e.g., AML cell lines) are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of the DNMT1 inhibitor.
-
Incubation: The plate is incubated for a specified period (e.g., 3-6 days).
-
Reagent Addition: Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: The plate is incubated for 1-4 hours to allow for the conversion of the WST-8 tetrazolium salt to a formazan dye by cellular dehydrogenases.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control, and the GI50 (concentration for 50% growth inhibition) is determined.
Clinical Status
As of late 2024, a specific clinical trial for this compound (GSK3685032) as a standalone therapy has not been prominently listed in public trial registries. A broader master protocol study by GSK assessing engineered T-cells was terminated due to a shift in R&D priorities, but it is unclear if this compound was included. Researchers are advised to monitor clinical trial databases for the most current information. In contrast, nucleoside analogs like decitabine and azacitidine are FDA-approved for certain hematological malignancies.
Conclusion
This compound represents a significant advancement in the field of DNMT1 inhibition. Its high potency, remarkable selectivity, and reversible, non-covalent mechanism of action offer a distinct advantage over traditional nucleoside analogs and other non-selective non-nucleoside inhibitors. The preclinical data strongly suggest an improved therapeutic window with enhanced efficacy and better tolerability. For researchers, this compound serves as a highly selective tool to probe the specific functions of DNMT1 in normal and disease states. For drug development professionals, it holds promise as a next-generation epigenetic therapy with the potential for improved clinical outcomes.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. drughunter.com [drughunter.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ar-a014418.com [ar-a014418.com]
- 7. Molecular Modeling Studies of the Novel Inhibitors of DNA Methyltransferases SGI-1027 and CBC12: Implications for the Mechanism of Inhibition of DNMTs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. DNMTs inhibitor SGI-1027 induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide: GSK3735967 versus 5-azacytidine in Epigenetic Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic cancer therapy, DNA methyltransferase (DNMT) inhibitors represent a cornerstone of treatment, particularly for hematological malignancies. This guide provides a detailed comparison of two DNMT inhibitors: the well-established nucleoside analog, 5-azacytidine, and a novel, selective, non-nucleoside inhibitor, GSK3735967. While clinical and preclinical efficacy data for this compound is not publicly available, this comparison focuses on their distinct mechanisms of action, potential therapeutic advantages, and the experimental frameworks used to evaluate such compounds.
At a Glance: Key Differences
| Feature | This compound | 5-azacytidine |
| Drug Class | Non-nucleoside DNMT1 inhibitor | Nucleoside analog (cytidine analog) |
| Mechanism of Action | Selective, reversible inhibitor of DNMT1.[1] | Irreversible inhibitor of DNMTs (DNMT1, DNMT3A, DNMT3B) through incorporation into DNA and RNA. |
| Selectivity | Selective for DNMT1.[1] | Non-selective for DNMT isoforms. |
| Reversibility | Reversible.[1] | Irreversible, forms covalent adducts. |
| Clinical Development | Preclinical; no published efficacy data. | FDA-approved for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). |
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between this compound and 5-azacytidine lies in their chemical nature and how they interact with DNMT enzymes.
This compound: A Selective, Reversible Approach
This compound is a potent and selective non-nucleoside inhibitor of DNMT1 with an IC50 of 40 nM.[1] As a non-nucleoside inhibitor, it does not require incorporation into DNA to exert its effect. Instead, it is believed to bind directly to the DNMT1 enzyme, likely at or near the active site, preventing it from methylating DNA. Its reversibility suggests that upon withdrawal of the drug, DNMT1 activity could be restored. The selectivity for DNMT1, the primary enzyme responsible for maintaining DNA methylation patterns during cell division, could theoretically offer a more targeted therapeutic window with potentially fewer off-target effects compared to non-selective inhibitors.
5-azacytidine: The Established Nucleoside Analog
5-azacytidine is a nucleoside analog of cytidine. After cellular uptake, it is phosphorylated and incorporated into both RNA and DNA. Its incorporation into DNA is the key to its DNMT inhibitory activity. When DNMT enzymes attempt to methylate the incorporated 5-azacytosine, a stable covalent adduct is formed between the enzyme and the DNA. This trapping of the enzyme leads to its degradation and a subsequent global reduction in DNA methylation. Because it must be incorporated into the DNA of dividing cells, its cytotoxic effects are most pronounced in rapidly proliferating cells, such as cancer cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the theoretical signaling pathway affected by DNMT inhibitors and a general workflow for evaluating their efficacy.
Efficacy Data: A Notable Gap
A critical point of comparison is the wealth of clinical and preclinical data for 5-azacytidine versus the current absence of such data in the public domain for this compound.
This compound
As of the latest available information, there are no published preclinical or clinical studies detailing the efficacy of this compound in any cancer model. Its characterization appears to be in the early, preclinical stages of drug discovery.
5-azacytidine
5-azacytidine has undergone extensive clinical evaluation and is a standard-of-care therapy for patients with MDS and AML. Clinical trials have demonstrated its ability to improve survival, reduce the risk of progression to AML, and decrease the need for red blood cell transfusions in high-risk MDS patients.
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the efficacy of DNMT inhibitors.
1. Cell Viability/Cytotoxicity Assay (MTT Assay for Suspension Cells)
-
Objective: To determine the effect of the compound on the viability and proliferation of cancer cell lines (e.g., AML cell lines like HL-60 or MV4-11).
-
Methodology:
-
Seed suspension cells (e.g., 1 x 10^5 cells/well) in a 96-well plate.
-
Treat cells with a range of concentrations of the test compound (e.g., this compound or 5-azacytidine) and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. DNA Methylation Analysis (Bisulfite Sequencing)
-
Objective: To assess the global or gene-specific DNA methylation changes induced by the DNMT inhibitor.
-
Methodology:
-
Treat cancer cells with the test compound for a defined period.
-
Isolate genomic DNA from treated and untreated cells.
-
Perform bisulfite conversion of the genomic DNA. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Amplify the target region of interest (e.g., the promoter of a tumor suppressor gene) using PCR with primers specific for the bisulfite-converted DNA.
-
Sequence the PCR products.
-
Analyze the sequencing data to determine the methylation status of individual CpG sites. A decrease in the percentage of methylated cytosines in the treated cells compared to the control indicates demethylating activity.
-
3. In Vivo Efficacy in an AML Xenograft Model
-
Objective: To evaluate the anti-tumor activity of the compound in a living organism.
-
Methodology:
-
Implant a human AML cell line (e.g., MV4-11) subcutaneously or intravenously into immunodeficient mice (e.g., NOD/SCID).
-
Once tumors are established or leukemia is engrafted, randomize the mice into treatment and control groups.
-
Administer the test compound (formulated in a suitable vehicle) and vehicle control to the respective groups according to a defined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitor tumor growth by caliper measurements (for subcutaneous models) or by assessing disease burden through bioluminescence imaging or flow cytometry of peripheral blood/bone marrow (for disseminated models).
-
Monitor animal health, including body weight and any signs of toxicity.
-
At the end of the study, euthanize the animals and collect tumors and/or tissues for further analysis (e.g., pharmacodynamic markers, histology).
-
Compare tumor growth inhibition and/or survival between the treated and control groups to determine efficacy.
-
Conclusion and Future Perspectives
5-azacytidine remains a vital therapeutic agent for hematological malignancies, demonstrating the clinical utility of targeting DNA methylation. However, its non-selective nature and mechanism of action, which relies on DNA incorporation, contribute to its toxicity profile.
This compound, as a selective and reversible non-nucleoside DNMT1 inhibitor, represents a next-generation approach to epigenetic therapy. In theory, its selectivity could lead to a more favorable safety profile by minimizing effects on DNMT3A and DNMT3B, which are crucial for de novo methylation. Its reversible nature might also offer better control over the therapeutic intervention.
While a direct comparison of the efficacy of this compound and 5-azacytidine is not yet possible due to the lack of data for the former, the distinct pharmacological profiles of these two agents highlight the evolving strategies in the development of DNMT inhibitors. Future preclinical and clinical studies on this compound and other selective, non-nucleoside inhibitors will be crucial to determine if their theoretical advantages translate into improved therapeutic outcomes for cancer patients. Researchers are encouraged to utilize the outlined experimental protocols to rigorously evaluate these novel agents and contribute to the advancement of epigenetic cancer therapy.
References
A Head-to-Head Comparison of Novel DNMT1 Inhibitor GSK3735967 (Identified as GSK3685032) and Decitabine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel, selective, non-covalent DNA methyltransferase 1 (DNMT1) inhibitor, GSK3685032, and the established hypomethylating agent, decitabine. Publicly available information for "GSK3735967" is not available; however, extensive research has identified GSK3685032 as a compound in GSK's pipeline with a relevant mechanism of action and available preclinical data for a direct comparison with decitabine. This comparison focuses on their mechanisms of action, preclinical efficacy in acute myeloid leukemia (AML) models, and their respective safety profiles, supported by experimental data.
Executive Summary
GSK3685032 emerges as a potent and highly selective inhibitor of DNMT1, distinguishing itself from decitabine through its reversible, non-covalent mechanism of action. This novel mechanism appears to translate into a more favorable safety profile, particularly concerning hematological toxicity, while demonstrating superior or comparable anti-tumor efficacy in preclinical AML models. Decitabine, a nucleoside analog, acts as an irreversible, covalent inhibitor of all active DNMTs, leading to significant DNA damage and associated toxicities.
Mechanism of Action
The fundamental difference in the mechanism of action between GSK3685032 and decitabine underlies their distinct pharmacological profiles.
GSK3685032: This small molecule is a first-in-class, non-covalent, and reversible inhibitor that is highly selective for DNMT1.[1] It acts as a competitive inhibitor by occupying the space where the DNMT1 active-site loop would normally interact with hemi-methylated DNA.[2] This prevents the maintenance of DNA methylation patterns during cell division, leading to passive demethylation over subsequent replication cycles. A closely related compound, GSK-3484862, has been shown to target DNMT1 for proteasome-dependent degradation.[3][4]
Decitabine: As a cytidine analog, decitabine is incorporated into replicating DNA.[2] Once integrated, it forms an irreversible covalent bond with DNMT enzymes (DNMT1, DNMT3A, and DNMT3B), trapping them on the DNA.[2][3] This leads to the degradation of the DNMTs and also induces significant DNA damage, contributing to its cytotoxic effects.[2][5]
Preclinical Efficacy
Head-to-head preclinical studies have been conducted in various AML cell lines and xenograft models, providing a basis for comparing the anti-leukemic activity of GSK3685032 and decitabine.
In Vitro Efficacy
GSK3685032 demonstrates potent inhibition of DNMT1 and anti-proliferative effects across a range of hematological cancer cell lines.
| Parameter | GSK3685032 | Decitabine | Reference |
| Target(s) | DNMT1 | DNMT1, DNMT3A, DNMT3B | [2][3] |
| DNMT1 IC50 | 0.036 µM | Not directly comparable (irreversible) | [1] |
| Selectivity | >2500-fold for DNMT1 over DNMT3A/3L and DNMT3B/3L | Pan-DNMT inhibitor | [6] |
| Median Growth IC50 (6 days) | 0.64 µM (in a panel of 51 hematological cancer cell lines) | Varies by cell line | [1] |
In Vivo Efficacy in AML Xenograft Models
In vivo studies using AML xenograft models in mice have shown that GSK3685032 has superior or comparable efficacy to decitabine, often with a better tolerability profile.
| Parameter | GSK3685032 | Decitabine | Animal Model | Reference |
| Tumor Growth Inhibition | Statistically significant, dose-dependent tumor growth inhibition with clear regression at ≥30 mg/kg | Less potent tumor growth inhibition compared to higher doses of GSK3685032 | Subcutaneous MV4-11 or SKM-1 xenograft models | [1][4] |
| Survival | Significantly longer survival benefit compared to decitabine | Shorter median survival compared to GSK3685032-treated groups | Disseminated MV4-11 xenograft model | [2] |
| Global DNA Methylation | Greater decrease in global DNA methylation (83% maximal response) | Less pronounced decrease in global DNA methylation (70% maximal response) | In vivo models | [2][5] |
Safety and Tolerability
A key differentiator between GSK3685032 and decitabine in preclinical studies is their safety profile, particularly concerning hematological toxicity.
| Parameter | GSK3685032 | Decitabine | Animal Model | Reference |
| Hematological Toxicity | Decreased impact on blood cell components (neutrophils, red blood cells, platelets), with recovery after drug withdrawal | Significant reduction in neutrophils, red blood cells, and platelets | Xenograft mouse models of AML | [2][5] |
| General Tolerability | Better tolerated at higher doses | Dose-limiting toxicities observed | Xenograft mouse models of AML | [2][5] |
| DNA Damage | Does not induce DNA damage | Induces DNA damage | In vitro and in vivo | [2][5] |
Experimental Protocols
This section details the methodologies used in the key experiments cited in this comparison.
In Vitro Cell-Based Assays
-
Cell Lines: Human AML cell lines such as MV4-11, SKM-1, THP-1, and KG1a were commonly used.[1][3]
-
Culture Conditions: Cells were typically cultured in RPMI-1640 or IMDM medium supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 incubator.[3][7]
-
Cell Viability Assay: Cell viability was assessed using assays like the CellTiter 96 AQueous One Solution kit (Promega). Cells were seeded in 96-well plates and treated with various concentrations of the compounds for specified durations (e.g., 6 days for IC50 determination).[1][7]
-
Global DNA Methylation Analysis: Genomic DNA was extracted from treated and untreated cells. Global DNA methylation levels were quantified using LC-MS/MS to measure the ratio of 5-methyl-2'-deoxycytidine (5mdC) to 2'-deoxyguanosine (2dG).[8]
In Vivo Xenograft Studies
-
Animal Models: Immunodeficient mice, such as NOD/SCID/IL2Rγnull (NSG) mice, were used to establish AML xenografts.[2]
-
Tumor Cell Implantation: Human AML cells (e.g., MV4-11 or SKM-1, often engineered to express luciferase for imaging) were injected either subcutaneously or intravenously (for disseminated models) into the mice.[2][4]
-
Drug Administration:
-
Efficacy Assessment:
-
Tumor Volume: For subcutaneous models, tumor volume was measured regularly using calipers.
-
Tumor Burden: For disseminated models, tumor burden was monitored using bioluminescence imaging.[2]
-
Survival: Animals were monitored daily, and survival was recorded.
-
-
Toxicity Assessment:
-
Hematological Parameters: Blood samples were collected at specified time points, and complete blood counts (neutrophils, red blood cells, platelets) were analyzed using a hematology analyzer.[5]
-
General Health: Animal body weight and general health were monitored throughout the study.
-
Conclusion
The preclinical data strongly suggest that GSK3685032 represents a significant advancement in the development of DNMT inhibitors. Its selective, non-covalent, and reversible mechanism of action appears to mitigate the dose-limiting toxicities associated with the irreversible, covalent binding of decitabine. The improved safety profile of GSK3685032 does not come at the cost of efficacy, as it has demonstrated superior or at least comparable anti-tumor activity in preclinical AML models. Further clinical investigation is warranted to determine if these preclinical advantages of GSK3685032 translate into improved outcomes for patients with AML and potentially other malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Decitabine enhances targeting of AML cells by CD34+ progenitor-derived NK cells in NOD/SCID/IL2Rgnull mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Quantification of Active Decitabine-Triphosphate Metabolite: A Novel Pharmacoanalytical Endpoint for Optimization of Hypomethylating Therapy in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. Decitabine mildly attenuates MLL‐rearranged acute lymphoblastic leukemia in vivo, and represents a poor chemo‐sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single low‐dose decitabine as frontline therapy of acute myeloid leukaemia, with venetoclax salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Cross-Validation of DNMT1 Inhibition: A Comparative Guide to GSK3735967 and siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two key methodologies for inhibiting the function of DNA methyltransferase 1 (DNMT1): the small molecule inhibitor GSK3735967 and RNA interference using small interfering RNA (siRNA). Cross-validation of a specific molecular target's function using distinct inhibitory mechanisms is a cornerstone of robust drug development and target validation. While both this compound and DNMT1 siRNA aim to abrogate DNMT1 activity, they operate through fundamentally different mechanisms, offering complementary insights into the biological consequences of DNMT1 inhibition.
At a Glance: this compound vs. DNMT1 siRNA
| Feature | This compound (and similar DNMT1 inhibitors) | DNMT1 siRNA |
| Mechanism of Action | Potent and selective, non-nucleoside inhibitor of DNMT1, targeting the protein directly. Some analogs can also induce DNMT1 degradation.[1] | Post-transcriptional gene silencing by guiding the RNA-induced silencing complex (RISC) to degrade DNMT1 mRNA.[2][3][4][5] |
| Effect on DNMT1 | Reduction in DNMT1 protein levels and enzymatic activity.[1] | Significant reduction in DNMT1 mRNA and subsequent protein levels.[6][7][8] |
| Cellular Consequences | Inhibition of cell proliferation, induction of apoptosis, and reactivation of tumor suppressor genes.[6][9] | Inhibition of cell growth, migration, and invasion; induction of apoptosis; and re-expression of tumor suppressor genes.[6][7][10][11] |
| Specificity | High specificity for DNMT1 protein. Potential for off-target effects on other proteins. | High sequence-specific targeting of DNMT1 mRNA. Potential for off-target effects due to partial sequence homology with other mRNAs.[3] |
| Application | Pharmacological studies, preclinical and potentially clinical drug development. | Target validation, functional genomics, and therapeutic development. |
Quantitative Data Comparison
The following tables summarize quantitative data on the effects of DNMT1 inhibition by small molecules (represented by GSK compounds similar to this compound) and siRNA, compiled from various studies. It is important to note that the data presented below is collated from different studies using various cell lines and experimental conditions, and therefore, a direct comparison of absolute values may not be appropriate.
Table 1: Effect on DNMT1 Expression
| Treatment | Cell Line | Effect on DNMT1 mRNA | Effect on DNMT1 Protein | Citation(s) |
| DNMT1 siRNA | Porcine Fibroblasts | 43.7% - 77.2% reduction | 16.0% - 24.7% reduction | [8] |
| DNMT1 siRNA | Embryonic Cardiomyocytes | >70% reduction | >70% reduction | [7] |
| DNMT1 siRNA | NT-2 Cells | Significant downregulation | Up to 96% decrease | [12] |
| GSK-3484862 (DNMT1 Inhibitor) | A549 Cells | No significant change | Drastically reduced levels | [1] |
Table 2: Effects on Cell Viability and Apoptosis
| Treatment | Cell Line | Effect | Quantitative Data | Citation(s) |
| DNMT1 siRNA | A549 & H358 (Lung Cancer) | Inhibition of proliferation | Remarkable reduction in BrdU incorporation | [6] |
| DNMT1 siRNA | A549 & H358 (Lung Cancer) | Induction of apoptosis | Increased number of apoptotic cells (Hoechst staining) | [6] |
| DNMT1 siRNA | HeLa & Siha (Cervical Cancer) | Induction of apoptosis | Significantly higher apoptosis rate compared to control | [11] |
| GSK3685032 (DNMT1 Inhibitor) | Hematologic Cancer Cell Lines | Anti-proliferative effect | Inhibition of cell growth | [9][13] |
Table 3: Reactivation of Tumor Suppressor Genes
| Treatment | Cell Line | Gene(s) Reactivated | Citation(s) | |---|---|---|---|---| | DNMT1 siRNA | A549 & H358 (Lung Cancer) | RASSF1A, APC |[6][14] | | DNMT1 Inhibition (General) | Cancer Cells | Tumor Suppressor Genes |[15] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of DNMT1 inhibition by this compound and siRNA.
Caption: Experimental workflow for comparing this compound and DNMT1 siRNA.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison. Specific details may need to be optimized for different cell lines and experimental setups.
siRNA Transfection and Validation of DNMT1 Knockdown
Objective: To reduce the expression of DNMT1 in cultured cells using siRNA.
Materials:
-
DNMT1-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Target cells (e.g., A549, H358)
-
6-well plates
-
PBS, Trypsin-EDTA
-
RNA lysis buffer (for qPCR)
-
RIPA buffer with protease inhibitors (for Western blot)
Protocol:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute a specific amount of DNMT1 siRNA (e.g., 20-40 nM final concentration) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the siRNA-transfection reagent complexes to the cells in fresh, serum-free medium.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
After incubation, add serum-containing medium to the wells.
-
-
Post-Transfection Incubation: Incubate the cells for 48-72 hours before harvesting for analysis.
-
Validation of Knockdown:
-
qPCR: Harvest cells, extract total RNA, and perform reverse transcription followed by quantitative PCR using primers specific for DNMT1 and a housekeeping gene (e.g., GAPDH) to determine the relative mRNA expression.
-
Western Blot: Lyse cells in RIPA buffer, quantify protein concentration, separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against DNMT1 and a loading control (e.g., β-actin).
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound or DNMT1 siRNA on cell proliferation and viability.
Materials:
-
Cells treated with this compound or DNMT1 siRNA
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of this compound or with DNMT1 siRNA as described above. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group. For this compound, the IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the inhibitor concentration.[16][17][18]
Western Blotting for Protein Expression Analysis
Objective: To determine the protein levels of DNMT1 and other target proteins.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DNMT1, anti-RASSF1A, anti-APC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To measure the mRNA levels of DNMT1 and target genes.
Materials:
-
Total RNA extracted from treated and control cells
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers for DNMT1, RASSF1A, APC, and a housekeeping gene
-
qPCR instrument
Protocol:
-
RNA Extraction: Isolate total RNA from cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and gene-specific primers in a qPCR plate.
-
qPCR Amplification: Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling program.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Conclusion
Both this compound and DNMT1 siRNA serve as powerful tools to investigate the functional roles of DNMT1. While this compound offers a direct pharmacological approach to inhibit the DNMT1 protein, siRNA provides a genetic method to deplete its expression. The convergence of phenotypes observed with both methods, such as decreased cell viability and reactivation of tumor suppressor genes, provides strong evidence for the on-target effects and strengthens the rationale for targeting DNMT1 in relevant disease contexts. This comparative guide underscores the importance of employing orthogonal approaches for target validation in the rigorous process of drug discovery and development.
References
- 1. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanisms and Biological Functions of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. The loss-of-function of DNA methyltransferase 1 by siRNA impairs the growth of non-small cell lung cancer with alleviated side effects via reactivation of RASSF1A and APC in vitro and vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knockdown of DNA methyltransferase 1 reduces DNA methylation and alters expression patterns of cardiac genes in embryonic cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene Expression Pattern and Downregulation of DNA Methyltransferase 1 Using siRNA in Porcine Somatic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNMT1 and DNMT3b silencing sensitizes human hepatoma cells to TRAIL‐mediated apoptosis via up‐regulation of TRAIL‐R2/DR5 and caspase‐8 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The loss-of-function of DNA methyltransferase 1 by siRNA impairs the growth of non-small cell lung cancer with alleviated side effects via reactivation of RASSF1A and APC in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of DNMT1 and ERRα crosstalk suppresses breast cancer via derepression of IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. clyte.tech [clyte.tech]
A New Era in Epigenetic Modulation: Benchmarking GSK3735967 Against Predecessor DNMT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The field of epigenetics continues to yield promising therapeutic targets, with DNA methyltransferase 1 (DNMT1) standing out as a critical enzyme in maintaining DNA methylation patterns, often dysregulated in cancer and other diseases. The recent development of GSK3735967, a potent and selective non-nucleoside inhibitor of DNMT1, marks a significant advancement in the quest for more precise and tolerable epigenetic modulators. This guide provides a comprehensive comparison of this compound with previous generations of DNMT1 inhibitors, supported by experimental data and detailed protocols to aid researchers in their evaluation and application of these powerful tools.
Generational Leap in DNMT1 Inhibition: A Comparative Overview
The landscape of DNMT1 inhibitors can be broadly categorized into two main classes: nucleoside analogs and non-nucleoside small molecules. Each generation has presented distinct mechanisms of action, potency, and selectivity profiles.
First Generation: The Nucleoside Analogs
The pioneering DNMT1 inhibitors were nucleoside analogs, such as Azacitidine and Decitabine. These compounds act as prodrugs that, upon incorporation into DNA, form a covalent bond with DNMT1, trapping the enzyme and leading to its degradation. While effective in reactivating silenced tumor suppressor genes, their mechanism is inherently linked to DNA replication and can lead to significant cytotoxicity and off-target effects.[1][2] Later nucleoside analogs like Zebularine and Guadecitabine (a dinucleotide of decitabine) were developed to improve stability and delivery.[3][4]
Second Generation: The Non-Nucleoside Small Molecules
To overcome the limitations of nucleoside analogs, non-nucleoside inhibitors were developed. These compounds, including RG-108 and SGI-1027, aim to directly inhibit the enzymatic activity of DNMT1 without DNA incorporation.[5][6] This approach promised a more targeted and potentially less toxic intervention. Another second-generation approach involved antisense oligonucleotides like MG98, designed to prevent the translation of DNMT1 mRNA.[7][8][9]
The Next Generation: this compound
This compound represents a significant step forward in the non-nucleoside class. It is a potent, selective, and reversible inhibitor of DNMT1.[10] Its distinct mechanism of action, which involves the specific embedding within DNMT1-bound hemimethylated CpG dinucleotides, offers the potential for high selectivity and a more favorable safety profile compared to its predecessors.[10]
Quantitative Comparison of DNMT1 Inhibitors
The following tables summarize the key quantitative data for this compound and a selection of first and second-generation DNMT1 inhibitors. This data provides a clear comparison of their potency and, where available, their selectivity.
Table 1: Potency of DNMT1 Inhibitors (IC50 Values)
| Inhibitor | Class | DNMT1 IC50 | Cell-Based IC50 |
| This compound | Non-nucleoside | 40 nM [10][11][12] | Not publicly available |
| Azacitidine | Nucleoside Analog | 0.2 µM | 48 - 83.3 µM (cell line dependent)[13][14] |
| Decitabine | Nucleoside Analog | 0.2 µM | 4.38 nM - 438 nM (cell line dependent)[15][16] |
| Zebularine | Nucleoside Analog | Not specified in searches | ~100 µM - 150 µM (cell line dependent)[17][18][19] |
| Guadecitabine | Nucleoside Analog | Not directly specified (acts as a decitabine prodrug)[4][20] | Dose-dependent inhibition of DNMT1 expression[21][22] |
| RG-108 | Non-nucleoside | 115 nM[5][23][24][25] | Not specified in searches |
| SGI-1027 | Non-nucleoside | 6 - 12.5 µM (assay dependent)[26][27][28] | Not specified in searches |
| MG98 | Antisense Oligo | Not applicable (inhibits translation)[7][8] | Not applicable |
Table 2: Selectivity of Non-Nucleoside DNMT Inhibitors
| Inhibitor | DNMT1 IC50 | DNMT3A IC50 | DNMT3B IC50 |
| This compound | 40 nM | >100 µM (highly selective) | >100 µM (highly selective) |
| SGI-1027 | 6 - 12.5 µM[26][27][28] | 8 µM[26][27] | 7.5 µM[26][27] |
Note: Selectivity data for nucleoside analogs is less relevant as their mechanism involves incorporation into DNA and trapping of any active DNMTs.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: DNA methylation pathway and inhibitor action.
Caption: Experimental workflow for inhibitor comparison.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of enzyme inhibitors. Below are outlines for key assays.
DNMT1 Enzymatic Inhibition Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified DNMT1. A common method is a radiometric assay that measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) into a DNA substrate.
Materials:
-
Purified recombinant human DNMT1 enzyme.
-
Hemimethylated DNA substrate.
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM).
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with DTT and EDTA).
-
Inhibitor compounds (this compound and others) at various concentrations.
-
Scintillation counter and vials.
Protocol Outline:
-
Prepare a reaction mixture containing assay buffer, hemimethylated DNA substrate, and the inhibitor compound at a range of concentrations.
-
Initiate the reaction by adding purified DNMT1 enzyme.
-
Add [³H]-SAM to the reaction mixture and incubate at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Spot the reaction mixture onto filter paper and wash to remove unincorporated [³H]-SAM.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
For a non-radiometric alternative, several commercial ELISA-based kits are available that detect the methylated DNA product using a specific antibody.[29][30][31][32][33][34]
Cell-Based DNMT1 Inhibition and Proliferation Assay
This assay assesses the effect of DNMT1 inhibitors on cell growth and viability in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., a line known to have hypermethylated tumor suppressor genes).
-
Cell culture medium and supplements.
-
Inhibitor compounds at various concentrations.
-
Reagents for a cell viability assay (e.g., MTT, WST-1, or CellTiter-Glo).
-
Multi-well plates.
-
Plate reader.
Protocol Outline:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor compounds and a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 or 96 hours).[18]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or luminescence development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[13][16]
Conclusion
This compound represents a significant advancement in the field of DNMT1 inhibition, demonstrating high potency and selectivity in preclinical models. Its reversible, non-nucleoside mechanism of action offers a promising alternative to the first and second-generation inhibitors, potentially leading to a wider therapeutic window and reduced toxicity. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for their own comparative studies and to facilitate the exploration of this next-generation epigenetic modulator in various disease models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Efficacy of decitabine-loaded nanogels in overcoming cancer drug resistance is mediated via sustained DNA methyl transferase 1 (DNMT1) depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zebularine | DNA Methyltransferases | Tocris Bioscience [tocris.com]
- 4. DNA Methyltransferase 1 Targeting Using Guadecitabine Inhibits Prostate Cancer Growth by an Apoptosis-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | DNMT1 inhibitor | Probechem Biochemicals [probechem.com]
- 12. This compound Datasheet DC Chemicals [dcchemicals.com]
- 13. DNMT1 expression partially dictates 5-Azacytidine sensitivity and correlates with RAS/MEK/ERK activity in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hypomethylating Agent Azacitidine Is Effective in Treating Brain Metastasis Triple-Negative Breast Cancer Through Regulation of DNA Methylation of Keratin 18 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abmole.com [abmole.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Effects of a novel DNA methyltransferase inhibitor zebularine on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. RG 108, non-nucleoside DNA methyltransferase inhibitor (DNMT) (CAS 48208-26-0) | Abcam [abcam.com]
- 24. RG 108 | DNA methyltransferase inhibitor | Hello Bio [hellobio.com]
- 25. medkoo.com [medkoo.com]
- 26. selleckchem.com [selleckchem.com]
- 27. medchemexpress.com [medchemexpress.com]
- 28. SGI-1027,1020149-73-8 - Absin [absin.net]
- 29. abcam.com [abcam.com]
- 30. content.abcam.com [content.abcam.com]
- 31. EpiQuik DNMT1 Activity/Inhibitor Screening Assay Core Kit | EpigenTek [epigentek.com]
- 32. 2.8. DNA Methyltransferase Activity [bio-protocol.org]
- 33. epigentek.com [epigentek.com]
- 34. biocat.com [biocat.com]
In Vivo Validation of DNMT1 Inhibition: A Comparative Guide for GSK3735967
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the selective, non-nucleoside DNMT1 inhibitor, GSK3735967, and places its in vitro findings in the context of in vivo validated alternatives. As of late 2025, public domain literature does not contain in vivo studies for this compound. Therefore, this document will detail its potent in vitro profile and subsequently present the in vivo experimental data for the established DNMT1 inhibitors, Decitabine and Azacitidine, as a benchmark for future in vivo validation.
This compound: In Vitro Profile
This compound has been identified as a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme in the maintenance of DNA methylation patterns. Its non-nucleoside nature suggests a different mechanism of action compared to traditional cytidine analogs, potentially offering a distinct pharmacological profile.
| Compound | Target | Mechanism of Action | In Vitro Potency (IC50) |
| This compound | DNMT1 | Selective, non-nucleoside inhibitor | 40 nM[1][2] |
The high potency and selectivity of this compound for DNMT1 in vitro make it a compelling candidate for further preclinical and clinical development. The subsequent sections provide a framework for the types of in vivo studies required to validate these initial findings.
Alternative DNMT1 Inhibitors: In Vivo Validation Benchmarks
Decitabine and Azacitidine are nucleoside analogs that have been extensively studied in vivo and are FDA-approved for the treatment of myelodysplastic syndromes (MDS). Their in vivo data provides a valuable reference for what can be expected from a potent DNMT1 inhibitor.
In Vivo Performance of Decitabine and Azacitidine
| Compound | Animal Model | Dosing Regimen | Key In Vivo Findings | Reference |
| Decitabine | Nude mouse xenograft with human T-ALL cells (CCRF-CEM) | Not specified | Significantly superior efficacy in inhibiting tumor growth compared to doxorubicin. | |
| Azacitidine | Mouse xenograft model with human MDS cell line (SKM-1) | 2.5 mg/kg | Significant suppression of tumor growth. | |
| Azacitidine | Disseminated AML model in mice (HL-60cy cells) | 5 mg/kg, q3d x 5 | Significantly increased survival compared to untreated mice. |
Experimental Protocols
Murine Xenograft Model for Tumor Growth Inhibition
This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of a DNMT1 inhibitor, based on methodologies used for Decitabine and Azacitidine.
-
Cell Culture: Human cancer cell lines (e.g., CCRF-CEM for ALL, SKM-1 for MDS) are cultured in appropriate media under standard conditions (37°C, 5% CO2).
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice), typically 6-8 weeks old, are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee.
-
Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of saline or media) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, calculated using the formula: (Length x Width²)/2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The DNMT1 inhibitor (e.g., Decitabine, Azacitidine, or the test compound this compound) is administered according to a predetermined schedule (e.g., daily intraperitoneal injections for a specified number of days). The control group receives a vehicle control.
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors and/or surrogate tissues can be harvested to assess the biological effects of the drug, such as global DNA methylation levels (e.g., using LINE-1 retrotransposon methylation assays) or re-expression of tumor suppressor genes (via qRT-PCR or Western blot).
Visualizing the Mechanism and Experimental Workflow
The following diagrams illustrate the signaling pathway of DNMT1 inhibition and a typical experimental workflow for in vivo validation.
Caption: Mechanism of DNMT1 inhibition leading to re-expression of tumor suppressor genes.
Caption: Standard workflow for in vivo validation of a novel anti-cancer compound.
References
Evaluating the Selectivity Profile of GSK RIPK1 Inhibitors: A Comparative Guide
In the landscape of kinase drug discovery, achieving selectivity remains a paramount challenge. This guide provides a comprehensive evaluation of the selectivity profile of GSK's Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) inhibitors, with a focus on GSK2656157 (GSK'157), a compound noted for its role as a potent Type II kinase inhibitor of RIPK1.[1][2] This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the on- and off-target effects of these inhibitors in comparison to other available alternatives.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and associated toxicities. Kinome scanning is a widely adopted method to assess the interaction of a compound against a broad panel of kinases.
GSK'157 and GSK'414 Kinome Scan Data
GSK'157 and its analogue, GSK2606414 (GSK'414), were initially identified as potent PERK inhibitors but were later found to be potent inhibitors of RIPK1.[2] Kinome scans were performed to assess their selectivity.
| Compound | Kinase Panel Size | Concentration | Number of Off-Target Kinases Inhibited (>80-85%) |
| GSK'414 | 294 | 10 µM | 20 |
| GSK'157 | 300 | 10 µM | 17 |
Data sourced from a kinome scan performed on GSK'414 and GSK'157, indicating a generally good selectivity profile for both compounds.[1]
Comparison with Other RIPK1 Inhibitors
The landscape of RIPK1 inhibitors includes compounds with different modes of action and selectivity profiles. Understanding these differences is key to selecting the appropriate tool for research or therapeutic development.
| Inhibitor | Type | Key Selectivity/Activity Notes |
| GSK2982772 (GSK'772) | Type III (Allosteric) | Currently in Phase IIb clinical trials for inflammatory diseases. Shows interspecies differences, with no activity against mouse RIPK1.[1][2] |
| Necrostatin-1s (Nec-1s) | Type III (Allosteric) | A potent and specific RIPK1 inhibitor with over 1000-fold more selectivity for RIPK1 than for any other kinase out of 485 human kinases.[3] Binds to an allosteric pocket.[2] |
| Ponatinib | Type II | A dual inhibitor of both RIPK1 and RIPK3.[1][2] |
| Sorafenib | Type II | Also reported as a dual inhibitor for both RIPK1 and RIPK3.[1][2] |
| Compound 27 (cpd27) | Not Specified | Showed promising pharmacokinetic properties but low kinase selectivity.[1][2] |
| PN10 | Hybrid (Nec-1 & Ponatinib) | Combines structural features of Nec-1 and ponatinib to increase specificity and selectivity.[2] |
Experimental Protocols
KINOMEscan™ Assay
The KINOMEscan™ platform is a competition binding assay used to quantitatively measure the interactions between a compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is detected using quantitative PCR (qPCR) of a DNA tag fused to the kinase. A lower amount of captured kinase in the presence of the test compound indicates a stronger interaction.
Methodology:
-
A panel of kinases, each tagged with a unique DNA barcode, is used.
-
The test compound (e.g., GSK'157) is incubated with the kinase-tagged phage and an immobilized ligand.
-
The amount of kinase bound to the immobilized ligand is quantified via qPCR of the DNA tag.
-
Results are typically reported as "percent of control," where the control is a DMSO vehicle. A lower percentage indicates stronger inhibition of the kinase-ligand interaction.
Signaling Pathway and Experimental Workflow
RIPK1-Mediated Necroptosis Signaling Pathway
The following diagram illustrates the central role of RIPK1 in the necroptosis pathway, a form of programmed cell death.
Caption: RIPK1 signaling in apoptosis and necroptosis.
KINOMEscan™ Experimental Workflow
This diagram outlines the key steps in the KINOMEscan™ assay for determining kinase inhibitor selectivity.
Caption: KINOMEscan™ experimental workflow.
References
Safety Operating Guide
Navigating the Disposal of GSK3735967: A Guide for Laboratory Professionals
Essential protocols for the safe handling and disposal of the DNMT1 inhibitor, GSK3735967, are critical for maintaining laboratory safety and environmental compliance. This guide provides step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound responsibly, from initial handling to final disposal. While this compound is not classified as a hazardous substance in at least one available Safety Data Sheet (SDS), proper management of chemical waste is a cornerstone of safe laboratory practice.[1]
Core Safety and Handling Procedures
Before beginning any work with this compound, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS). Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times to prevent skin and eye contact.[1] Ensure adequate ventilation, such as working within a chemical fume hood, to minimize the risk of inhalation.[2]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1]
-
Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, administer CPR, avoiding mouth-to-mouth resuscitation, and seek immediate medical help.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and call a physician.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value | Reference |
| Molecular Weight | 477.62 g/mol | [1] |
| Formula | C25H31N7OS | [1][3] |
| IC50 (DNMT1) | 40 nM | [3][4][5] |
| Purity | >98% (HPLC) | [3] |
| CAS Number | 2170136-86-2 | [1][4][5] |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound. Recommendations for storage conditions are as follows:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 12 Months |
| Solid Powder | 4°C | 6 Months |
| In Solvent | -80°C | 6 Months |
| In Solvent | -20°C | 1 Month |
Data compiled from multiple sources.[3][4][5]
Step-by-Step Disposal Protocol
While one Safety Data Sheet for this compound states it is not a hazardous substance, it is best practice to treat all chemical waste with caution.[1] The following procedure is based on general principles of hazardous waste disposal and should be adapted to comply with local, state, and federal regulations.[6][7][8]
-
Waste Identification and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste. The container must be compatible with the chemical.[6][9]
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified to avoid unintended reactions.[9]
-
This includes unused solid compound, solutions, and any contaminated materials such as pipette tips, gloves, and empty containers.
-
-
Container Management:
-
Disposal of Empty Containers:
-
Empty containers of this compound should be triple-rinsed with an appropriate solvent.[9][10]
-
The rinsate must be collected and treated as hazardous waste.[9]
-
After triple-rinsing and air-drying, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[9][10]
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[9]
-
Provide the EHS office with a complete and accurate description of the waste, including the chemical name and quantity.
-
Follow all institutional and regulatory requirements for waste hand-off.
-
Visualizing the Disposal Workflow
To clarify the procedural flow, the following diagram illustrates the key steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | DNMT1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. mtu.edu [mtu.edu]
- 7. plendrive.com.au [plendrive.com.au]
- 8. enviroserve.com [enviroserve.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guidance for Handling GSK3735967
For Researchers, Scientists, and Drug Development Professionals: Your Trusted Partner in Laboratory Safety and Chemical Handling
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of GSK3735967. While this compound is not classified as a hazardous substance or mixture by some suppliers, adherence to rigorous safety practices is paramount to ensure a safe laboratory environment.[1] This guide is designed to supplement, not replace, your institution's established safety protocols and the specific Safety Data Sheet (SDS) provided by the supplier.
I. Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment should be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols. |
| Hand Protection | Nitrile or other chemical-resistant gloves | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. Use a NIOSH-approved respirator if handling large quantities or if there is a risk of aerosolization. | Prevents inhalation of dust or aerosols. |
Note: Always inspect PPE for integrity before use and ensure it is appropriate for the scale of the operation.
II. Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe working environment.
| Parameter | Guideline | Rationale |
| Ventilation | Handle in a well-ventilated area, such as a chemical fume hood. | Minimizes inhalation exposure. |
| Storage Temperature | Store as a powder at -20°C for up to 2 years. In DMSO, store at 4°C for up to 2 weeks or -80°C for up to 6 months.[2] | Ensures chemical stability and prevents degradation. |
| Incompatible Materials | Avoid strong oxidizing agents. | Prevents potentially hazardous chemical reactions. |
| Hygiene Practices | Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling. | Prevents accidental ingestion. |
III. First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial. The following table outlines the recommended procedures.[1]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and water. If irritation persists, seek medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
IV. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as chemical waste through a licensed waste disposal company. |
| Contaminated Labware | Decontaminate if possible. Otherwise, dispose of as chemical waste. |
| Contaminated PPE | Dispose of in accordance with institutional guidelines for chemically contaminated waste. |
Experimental Workflow and Safety Procedures
To ensure both experimental success and personnel safety, a structured workflow should be followed when working with this compound. The following diagrams illustrate the recommended procedures for preparation, handling, and disposal.
Caption: A logical workflow for the safe preparation, handling, and disposal of this compound.
Caption: A step-by-step protocol for responding to a spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
